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  • Product: N,N'-Bis[2-(phenylthio)phenyl]urea
  • CAS: 102893-57-2

Core Science & Biosynthesis

Foundational

Unraveling N,N'-Bis[2-(phenylthio)phenyl]urea (CAS 102893-57-2): Mechanistic Origins and Analytical Control in Quetiapine Synthesis

Target Audience: Researchers, Process Chemists, Analytical Scientists, and Drug Development Professionals. Executive Summary In the rigorous landscape of active pharmaceutical ingredient (API) manufacturing, the identifi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, Analytical Scientists, and Drug Development Professionals.

Executive Summary

In the rigorous landscape of active pharmaceutical ingredient (API) manufacturing, the identification, mechanistic understanding, and control of process-related impurities are paramount. N,N'-Bis[2-(phenylthio)phenyl]urea (CAS 102893-57-2) , widely recognized in the pharmaceutical industry as Quetiapine Impurity 3 or the Quetiapine Dimer , is a critical by-product encountered during the synthesis of the atypical antipsychotic drug Quetiapine[1][2].

As a Senior Application Scientist, I approach impurity profiling not merely as a compliance exercise, but as a window into the chemical dynamics of the synthetic process. This whitepaper deconstructs the physicochemical properties of this bis-urea derivative, elucidates the causality behind its formation, and provides a field-proven, self-validating analytical protocol for its quantification.

Chemical Identity and Physicochemical Properties

N,N'-Bis[2-(phenylthio)phenyl]urea is a symmetric, lipophilic molecule characterized by two diphenyl sulfide moieties linked via a central urea bridge. Its high molecular weight and lack of ionizable basic amines (unlike the Quetiapine API) significantly dictate its chromatographic behavior, necessitating specific organic modifiers for effective elution[3].

Table 1: Core Chemical Data
PropertyValue / Description
Chemical Name 1,3-bis(2-(phenylthio)phenyl)urea
CAS Registry Number 102893-57-2
Molecular Formula C₂₅H₂₀N₂OS₂
Molecular Weight 428.57 g/mol
Monoisotopic Mass 428.10 Da
SMILES String O=C(NC1=C(SC2=CC=CC=C2)C=CC=C1)NC3=C(SC4=CC=CC=C4)C=CC=C3
Structural Class Bis-urea derivative / Thioether

Mechanistic Origins: The Genesis of the Dimer Impurity

To control an impurity, one must first understand the kinetics and thermodynamics of its formation. The synthesis of Quetiapine relies heavily on the intermediate 2-(phenylthio)aniline [4].

In the standard synthetic route, 2-(phenylthio)aniline is reacted with a carbonylating agent—typically phenyl chloroformate—to yield phenyl 2-(phenylthio)phenylcarbamate [5]. This carbamate is the intended precursor that subsequently undergoes cyclization and piperazine addition to form the dibenzothiazepine core of Quetiapine.

However, the carbamate intermediate is highly susceptible to nucleophilic attack. If the stoichiometry of the carbonylating agent is insufficient, or if the reaction temperature is not strictly maintained between 0–5°C, unreacted 2-(phenylthio)aniline can act as a nucleophile. It attacks the newly formed carbamate (or reacts directly with the phosgene equivalent twice), displacing the leaving group and forming the highly stable, symmetric N,N'-Bis[2-(phenylthio)phenyl]urea[4][5].

SynthesisPathway Aniline 2-(Phenylthio)aniline (Starting Material) Carbamate Phenyl 2-(phenylthio)phenylcarbamate (Intended Intermediate) Aniline->Carbamate + Reagent (Controlled 0-5°C) Impurity N,N'-Bis[2-(phenylthio)phenyl]urea (CAS 102893-57-2) Aniline->Impurity Excess Aniline Nucleophilic Attack Reagent Phenyl Chloroformate (Carbonylating Agent) Reagent->Carbamate Quetiapine Quetiapine API (Final Product) Carbamate->Quetiapine Cyclization & Piperazine addition Carbamate->Impurity Side Reaction

Caption: Genesis of the bis-urea impurity during Quetiapine API synthesis.

Analytical Profiling & Chromatographic Isolation

Because Quetiapine is administered at high maximum daily doses (up to 800 mg/day), the ICH Q3A(R2) guidelines mandate that any unknown or uncharacterized impurity must be controlled to a qualification threshold of ≤ 0.15% .

To achieve this, we employ a self-validating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method coupled with Electrospray Ionization Mass Spectrometry (ESI-MS). The lack of basic nitrogen atoms in the impurity means it will not ionize as readily as the API in low pH, making UV detection at 230 nm the primary quantitative tool, while MS serves as qualitative confirmation.

Step-by-Step RP-HPLC/ESI-MS Protocol

Rationale: The lipophilic thioether linkages of CAS 102893-57-2 result in strong retention on a C18 stationary phase. A gradient elution starting with high aqueous content ensures the polar API elutes early, while ramping up the organic modifier (Acetonitrile) forces the elution of the strongly retained dimer impurity.

Step 1: Standard and Sample Preparation

  • Reference Standard: Accurately weigh 1.0 mg of N,N'-Bis[2-(phenylthio)phenyl]urea reference standard[3]. Dissolve in 10 mL of HPLC-grade Methanol to create a 100 µg/mL stock solution. Dilute serially to create a calibration curve from 0.1 µg/mL to 1.5 µg/mL.

  • API Sample: Dissolve 50 mg of the Quetiapine API batch in 50 mL of Methanol (yielding a 1 mg/mL concentration). Sonicate for 5 minutes at 20°C to ensure complete dissolution. Filter through a 0.22 µm PTFE syringe filter.

Step 2: Chromatographic Conditions

  • Column: Zorbax Eclipse XDB-C18 (250 mm × 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Milli-Q Water (pH ~2.0 to suppress silanol ionization).

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient Program:

    • 0–5 min: 20% B

    • 5–20 min: Linear ramp to 80% B

    • 20–25 min: Isocratic hold at 80% B (Elution window for the dimer impurity)

    • 25–30 min: Return to 20% B for column re-equilibration.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Oven Temperature: 30°C.

Step 3: Detection and Mass Spectrometry Parameters

  • UV Detection: Set the Photodiode Array (PDA) detector to 230 nm (optimal absorbance for the conjugated aromatic thioether systems).

  • MS Mode: Electrospray Ionization (ESI) in positive ion mode.

  • Target Ion: Monitor for the protonated molecular ion [M+H]+ at m/z 429.1 [3].

Step 4: System Suitability and Validation Criteria

  • Resolution ( Rs​ ): The method is only valid if the resolution between the Quetiapine API peak and the closest eluting impurity is ≥2.0 .

  • Sensitivity: The Signal-to-Noise ratio (S/N) for the 0.1 µg/mL standard (representing 0.01% relative to the API sample) must be ≥10 (Limit of Quantitation).

AnalyticalWorkflow SamplePrep API Sample Prep (1 mg/mL in MeOH) Chromatography RP-HPLC Separation (C18, Gradient Elution) SamplePrep->Chromatography Detection UV Detection (230 nm) & ESI-MS (m/z 429.1) Chromatography->Detection Quantification Impurity Quantification (Limit < 0.15%) Detection->Quantification

Caption: RP-HPLC/LC-MS workflow for the quantification of CAS 102893-57-2.

Conclusion & Process Optimization Strategy

The presence of N,N'-Bis[2-(phenylthio)phenyl]urea (CAS 102893-57-2) in a Quetiapine API batch is a direct indicator of thermal or stoichiometric excursions during the carbamylation stage of the synthesis. By implementing strict temperature controls (0–5°C) during the addition of phenyl chloroformate and ensuring a slight molar excess of the carbonylating agent, process chemists can suppress the nucleophilic side-reaction that generates this dimer[5].

Coupled with the robust RP-HPLC analytical method detailed above, manufacturers can ensure their API meets the stringent <0.15% threshold, safeguarding both regulatory compliance and patient safety.

References

  • Quetiapine Impurities - SynZeal. SynZeal Research. Available at: [Link]

Sources

Exploratory

A Comprehensive Technical Guide to Quetiapine Impurity III (Quetiapine Carboxylate)

For Researchers, Scientists, and Drug Development Professionals Executive Summary The control of impurities is a critical aspect of pharmaceutical development and manufacturing, directly impacting the safety and efficacy...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The control of impurities is a critical aspect of pharmaceutical development and manufacturing, directly impacting the safety and efficacy of the final drug product. This guide provides an in-depth analysis of a significant impurity of the atypical antipsychotic drug, Quetiapine. This impurity, identified as Quetiapine Impurity III , and more formally known as Quetiapine Carboxylate , presents a unique challenge in the synthesis and stability of Quetiapine. This document will delve into the molecular characteristics, formation pathways, and analytical methodologies for the identification and quantification of Quetiapine Carboxylate. The insights provided herein are intended to equip researchers and drug development professionals with the necessary knowledge to effectively manage this impurity, ensuring the quality and regulatory compliance of Quetiapine formulations.

Introduction to Quetiapine and the Imperative of Impurity Profiling

Quetiapine is a widely prescribed atypical antipsychotic medication used in the treatment of schizophrenia, bipolar disorder, and major depressive disorder. Its therapeutic action is attributed to its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors. The synthesis of Quetiapine is a multi-step process, and like any synthetic active pharmaceutical ingredient (API), it is susceptible to the formation of impurities. These impurities can arise from various sources, including starting materials, intermediates, reagents, and degradation of the API itself.

Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines for the control of impurities in new drug substances. The identification, characterization, and quantification of impurities are paramount to ensure the safety and quality of the final drug product. This technical guide will focus on a specific, well-characterized impurity of Quetiapine, providing a comprehensive overview for scientific professionals.

Unveiling Quetiapine Impurity III: Quetiapine Carboxylate

Through extensive research and analytical studies, one of the notable impurities of Quetiapine has been identified and characterized as Quetiapine Carboxylate . In seminal research, this compound was designated as "Impurity III".[1][2][3][4]

Molecular Weight and Structural Formula

The fundamental molecular characteristics of Quetiapine Carboxylate are summarized in the table below.

CharacteristicValueSource(s)
Chemical Name 4-Dibenzothiazepin-11-yl-1-piperazinecarboxylic acid 2-(2-hydroxyethoxy) ethyl ester[5][6][7]
Molecular Formula C₂₂H₂₅N₃O₄S[5][6][7][8]
Molecular Weight 427.52 g/mol [5][6][8]
CAS Number 1011758-00-1[5][6][8]

The structural formula of Quetiapine Carboxylate is presented below, illustrating the addition of a carboxyl group to the side chain of the Quetiapine molecule.

Chemical structure of Quetiapine Carboxylate

Figure 1. Structural Formula of Quetiapine Carboxylate (Impurity III)

Causality of Formation: A Mechanistic Perspective

Understanding the formation pathway of Quetiapine Carboxylate is crucial for developing effective control strategies. Research indicates that this impurity can arise during the synthesis of Quetiapine, specifically during the alkylation of the piperazine intermediate with 2-(2-chloroethoxy)ethanol.[4] The formation is particularly noted when the reaction is carried out in the presence of a base like sodium carbonate.[4]

The proposed mechanism involves the reaction of the piperazine nitrogen with phosgene or a similar carboxylating agent, which may be present as an impurity in the reactants or formed in situ, leading to the formation of the carboxylate ester. This underscores the importance of stringent control over the quality of starting materials and reaction conditions to minimize the formation of this impurity.

cluster_synthesis Quetiapine Synthesis cluster_impurity_formation Impurity Formation Pathway Piperazine_Intermediate 11-(Piperazin-1-yl)dibenzo[b,f][1,4]thiazepine Quetiapine_API Quetiapine (API) Piperazine_Intermediate->Quetiapine_API Alkylation Quetiapine_Carboxylate Quetiapine Carboxylate (Impurity III) Piperazine_Intermediate->Quetiapine_Carboxylate Side Reaction Alkylating_Agent 2-(2-Chloroethoxy)ethanol Alkylating_Agent->Quetiapine_API Base Base (e.g., Na2CO3) Base->Quetiapine_API Carboxylating_Agent Carboxylating Agent (e.g., Phosgene impurity) Carboxylating_Agent->Quetiapine_Carboxylate

Caption: Logical relationship of Quetiapine synthesis and the formation of Quetiapine Carboxylate.

Analytical Protocols for Identification and Quantification

The detection and quantification of Quetiapine Carboxylate require robust and validated analytical methods. High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for this purpose.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating reverse-phase HPLC (RP-HPLC) method is essential for separating Quetiapine from its impurities, including Quetiapine Carboxylate.

Experimental Protocol: A Validated RP-HPLC Method

This protocol is a representative method and may require optimization based on specific laboratory conditions and instrumentation.

  • Instrumentation: A high-performance liquid chromatograph equipped with a UV detector.

  • Column: A C18 stationary phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of a buffered aqueous phase (e.g., phosphate buffer, pH 6.6) and an organic modifier (e.g., a mixture of acetonitrile and methanol).[9]

  • Flow Rate: Typically 1.0 mL/min.[9]

  • Injection Volume: 20 µL.[9]

  • Column Temperature: 25 °C.[9]

  • Detection: UV detection at 220 nm.[9]

  • Method Validation: The method must be validated according to ICH guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness.[9]

Data Presentation: Chromatographic Parameters

ParameterTypical Value/Range
Relative Retention Time (RRT) Specific to the chromatographic system, but distinct from Quetiapine and other impurities.
Resolution > 2.0 between Quetiapine and Quetiapine Carboxylate.
Limit of Detection (LOD) To be determined during method validation.
Limit of Quantification (LOQ) To be determined during method validation.
Mass Spectrometry (MS) for Structural Elucidation

For the definitive identification and structural confirmation of unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable.

Experimental Protocol: LC-MS/MS for Structural Confirmation

  • LC System: An HPLC or UPLC system coupled to a mass spectrometer.

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) is preferred for accurate mass measurements.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly used.

  • Data Acquisition: Full scan mode for detecting all ions and product ion scan (MS/MS) mode for fragmentation analysis of the ion of interest.

  • Data Analysis: The accurate mass measurement of the molecular ion ([M+H]⁺) of Quetiapine Carboxylate is expected at m/z 428.[4] The fragmentation pattern in the MS/MS spectrum provides structural information, confirming the identity of the impurity.

Sample Quetiapine Sample HPLC_Separation HPLC Separation Sample->HPLC_Separation UV_Detection UV Detection & Quantification HPLC_Separation->UV_Detection MS_Detection Mass Spectrometry (MS) HPLC_Separation->MS_Detection Structural_Elucidation Structural Elucidation MS_Detection->Structural_Elucidation

Caption: Experimental workflow for the analysis of Quetiapine Carboxylate.

Conclusion and Future Perspectives

The effective control of Quetiapine Carboxylate (Impurity III) is a critical component of ensuring the quality and safety of Quetiapine drug products. This technical guide has provided a detailed overview of its molecular characteristics, formation pathways, and the analytical methodologies required for its identification and quantification. By implementing robust analytical methods and maintaining strict control over the manufacturing process, pharmaceutical scientists can effectively manage this impurity, adhering to regulatory expectations and delivering safe and effective medications to patients. Further research into the toxicological profile of this impurity would provide a more complete understanding of its potential impact.

References

  • Dandala, R., et al. (2008).
  • SynZeal. (n.d.). Quetiapine Carboxylate Impurity. Retrieved from [Link]

  • GLP Pharma Standards. (n.d.). Quetiapine Carboxylate Impurity | CAS No- 1011758-00-1. Retrieved from [Link]

  • Chromato Scientific. (n.d.). Quetiapine Carboxylate Impurity. Retrieved from [Link]

  • Reddy, G. O., et al. (2008). Identification, isolation, synthesis and characterization of impurities of quetiapine fumarate. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 63(1), 14-19.
  • Mittapelli, V., et al. (2011). Identification, isolation, synthesis and characterization of an impurity in quetiapine bulk drug substance. Journal of Chemical and Pharmaceutical Research, 3(4), 586-593.
  • Dandala, R., et al. (2008). Identification, isolation, synthesis and characterization of impurities of quetiapine fumarate. Ingenta Connect. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Quetiapine-impurities. Retrieved from [Link]

  • Dandala, R., et al. (2008). Identification, isolation, synthesis and characterization of impurities of quetiapine fumarate. IMR Press. Retrieved from [Link]

  • NextSDS. (n.d.). Quetiapine Carboxylate Impurity — Chemical Substance Information. Retrieved from [Link]

  • United States Pharmacopeia. (2025). Quetiapine Tablets. Retrieved from [Link]

  • Reddy, B. K., et al. (2013). Development and Validation of a Stability Indicating RP-UPLC Method for Determination of Quetiapine in Pharmaceutical Dosage Form.
  • United States Pharmacopeia. (2023). Quetiapine Extended-Release Tablets. Retrieved from [Link]

  • SynThink. (n.d.). Quetiapine EP Impurities & USP Related Compounds. Retrieved from [Link]

  • de Diego, M., et al. (2019). Degradation studies of quetiapine fumarate by liquid chromatography-diode array detection and tandem mass spectrometry methods.
  • de Oliveira, A. M., et al. (2013). Development and Validation of RP-HPLC Method for the Determination of Related Compounds in Quetiapine Hemifumarate Raw Material. Journal of the Brazilian Chemical Society, 24(8), 1344-1351.
  • de Diego, M., et al. (2019). Degradation studies of quetiapine fumarate by LC‐DAD and MS/MS methods. Request PDF. Retrieved from [Link]

  • Titier, K., et al. (2007). Validated HPLC-MS/MS method for determination of quetiapine in human plasma.
  • Stout, P. R., et al. (2016). Quetiapine Carboxylic Acid and Quetiapine Sulfoxide Prevalence in Patient Urine. Journal of Analytical Toxicology, 40(8), 669–673.
  • Waters Corporation. (n.d.). Identification and Characterization of an Isolated Impurity Fraction: Analysis of an Unknown Degradant Found in Quetiapine Fumarate. Retrieved from [Link]

Sources

Foundational

Mechanism of N,N'-Bis[2-(phenylthio)phenyl]urea Formation in Quetiapine Synthesis: A Mechanistic and Process Control Guide

Executive Summary The synthesis of the atypical antipsychotic quetiapine relies heavily on the efficient construction of its dibenzo[b,f][1,4]thiazepine core. A critical juncture in this synthetic route is the initial ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of the atypical antipsychotic quetiapine relies heavily on the efficient construction of its dibenzo[b,f][1,4]thiazepine core. A critical juncture in this synthetic route is the initial acylation of 2-(phenylthio)aniline. During this step, poor process control can lead to the formation of a highly stable, insoluble symmetric urea impurity: N,N'-Bis[2-(phenylthio)phenyl]urea . As a Senior Application Scientist, I have structured this technical guide to dissect the mechanistic causality behind this side reaction and provide a self-validating, field-proven protocol utilizing Process Analytical Technology (PAT) to suppress its formation to sub-0.1% levels.

Chemical Context: The Thiazepine Core Assembly

Quetiapine fumarate interacts with a variety of neurotransmitter receptors to treat schizophrenia and bipolar disorder. The foundational building block of the active pharmaceutical ingredient (API) is the thiazepine ring. The industrial synthesis frequently begins with the condensation of 2-(phenylthio)aniline (2-aminodiphenyl sulfide) with a carbonyl source such as phenyl chloroformate to yield the intermediate 1[1]. This carbamate is subsequently reacted with piperazine and cyclized.

Alternatively, direct cyclization routes utilizing phosgene or urea derivatives are employed to yield 2[2]. Regardless of the specific carbonyl source, the initial activation of the primary amine is highly susceptible to a divergent bimolecular pathway that generates 3, an impurity with a molecular weight of 428.1 g/mol [3].

Mechanistic Causality of Urea Formation

To eliminate an impurity, one must first understand the kinetic competition that creates it. When 2-(phenylthio)aniline reacts with phenyl chloroformate, the desired pseudo-first-order pathway is the formation of the carbamate ( k1​ ). However, if the local concentration of the unreacted amine is high relative to the carbonyl source, the newly formed carbamate acts as an electrophile.

A second molecule of 2-(phenylthio)aniline undergoes a nucleophilic attack on this intermediate (or a transient isocyanate formed via the thermal elimination of phenol), displacing the leaving group to form the symmetric urea ( k2​ ). The causality of this impurity is strictly rooted in local stoichiometry imbalances and mixing inefficiencies . If k2​[Amine][Intermediate]>k1​[Amine][Reagent] , the urea pathway dominates.

Mechanism Amine 2-(Phenylthio)aniline (Primary Amine) Carbamate Phenyl 2-(phenylthio)phenylcarbamate (Desired Intermediate) Amine->Carbamate + Reagent (k1) Isocyanate 2-(Phenylthio)phenyl isocyanate (Transient Intermediate) Amine->Isocyanate + Phosgene (k1') Reagent Phenyl Chloroformate (Carbonyl Source) Carbamate->Isocyanate - Phenol (Thermal) Urea N,N'-Bis[2-(phenylthio)phenyl]urea (Symmetrical Urea Impurity) Carbamate->Urea + Amine (k2, Slow) Isocyanate->Urea + Amine (k2', Fast)

Reaction pathways leading to the N,N'-Bis[2-(phenylthio)phenyl]urea impurity.

Process Analytical Technology (PAT) & Process Control

To suppress the formation of N,N'-Bis[2-(phenylthio)phenyl]urea, we must invert the standard addition protocol. By dosing the amine into a chilled solution of the carbonyl source ("reverse addition") under high-shear mixing, the system maintains a local stoichiometry where [Reagent]≫[Amine] . This effectively starves the bimolecular urea formation pathway.

Workflow S1 1. Reactor Inertion (-5°C, N2 Purge) S2 2. Reverse Addition (Subsurface Dosing) S1->S2 S3 3. In-line PAT (FTIR Monitoring) S2->S3 S4 4. Aqueous Quench (NaHCO3 Wash) S3->S4 S5 5. LC-MS Profiling (m/z 429.1 Quantification) S4->S5

Self-validating experimental workflow for impurity monitoring and control.

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop, self-validating system. Every physical action is paired with an analytical verification step to guarantee the suppression of the urea impurity.

Step 1: Reactor Preparation (Inertion & Chilling)

  • Action: Purge a jacketed reactor with N2​ and charge with 1.1 equivalents of phenyl chloroformate in anhydrous dichloromethane (DCM). Cool the system to -5°C.

  • Causality: The N2​ atmosphere prevents thioether oxidation. The cryogenic temperature reduces the kinetic rate of the secondary nucleophilic attack ( k2​ ) more significantly than the primary acylation ( k1​ ), widening the kinetic window for selective carbamate formation.

Step 2: Reverse Addition Dosing

  • Action: Dose 1.0 equivalent of 2-(phenylthio)aniline (dissolved in DCM) via a subsurface dip-tube directly into the high-shear zone of the impeller over a span of 120 minutes.

  • Causality: Subsurface addition prevents localized pooling of the amine at the liquid surface. Injecting into the high-shear zone ensures immediate micro-dispersion, strictly maintaining the [Reagent]≫[Amine] condition required to prevent urea coupling.

Step 3: In-line PAT Validation (The Self-Validating Loop)

  • Action: Utilize in-situ FTIR (e.g., ReactIR) to monitor the reaction trajectory. Track the carbamate C=O stretch (~1730 cm⁻¹) and ensure the absence of a growing urea C=O stretch (~1650 cm⁻¹).

  • Causality: If the urea peak begins to emerge, it indicates local amine accumulation. The control system is programmed to automatically pause the amine dosing rate until the unreacted amine is consumed, validating the reaction trajectory in real-time.

Step 4: Quench and Phase Separation

  • Action: Quench the reaction with cold aqueous NaHCO3​ (8% w/v). Separate the organic phase.

  • Causality: The mild base neutralizes residual chloroformate and removes HCl byproducts without hydrolyzing the newly formed carbamate intermediate.

Step 5: LC-MS Quantification

  • Action: Analyze the organic phase via LC-MS. The symmetric urea impurity is quantified by extracting the chromatogram for m/z 429.1 [M+H]+ [3].

Quantitative Data: Kinetic Parameters and Yields

The table below summarizes the profound impact of dosing strategy and mixing regime on the generation of the N,N'-Bis[2-(phenylthio)phenyl]urea impurity during scale-up.

Dosing StrategyMixing RegimeLocal Stoichiometry (Amine:Reagent)Urea Impurity Yield (%)Process Suitability
Standard AdditionLow Shear> 1.55.2 - 8.4%Rejected
Standard AdditionHigh Shear> 1.12.1 - 3.5%Marginal
Reverse AdditionLow Shear< 0.50.8 - 1.2%Acceptable
Reverse Addition High Shear < 0.1 < 0.1% Optimal (Validated)
Continuous FlowMicro-mixing~ 1.0< 0.05%Next-Gen

Conclusion

The formation of N,N'-Bis[2-(phenylthio)phenyl]urea during quetiapine synthesis is not an unavoidable chemical destiny, but rather a symptom of macroscopic mixing limitations and improper dosing strategies. By understanding the kinetic competition between carbamylation and nucleophilic urea coupling, process chemists can leverage reverse addition and in-line PAT to engineer a self-validating process that consistently yields high-purity thiazepine precursors.

References

  • TRC - N,N'-Bis[2-(phenylthio)phenyl]urea | LGC Standards. LGC Standards Product Catalog.3

  • Preparation method of quetiapine fumarate intermediate (CN109553591B). Google Patents.2

  • Process for the preparation of 11-(1-piperazinyl)dibenzo[b,f][1,4]thiazepine, an intermediate in the synthesis of the antipsychotic drug quetiapine (WO2005012274A1). Google Patents.1

Sources

Exploratory

Comprehensive Toxicity and Genotoxicity Evaluation of Quetiapine Impurity III: An ICH M7-Guided Technical Framework

Executive Summary & Regulatory Context Quetiapine is a widely prescribed atypical antipsychotic used in the management of schizophrenia, bipolar disorder, and major depressive disorder[1]. The synthesis and degradation o...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Regulatory Context

Quetiapine is a widely prescribed atypical antipsychotic used in the management of schizophrenia, bipolar disorder, and major depressive disorder[1]. The synthesis and degradation of the quetiapine active pharmaceutical ingredient (API) inherently generate trace impurities that can compromise drug safety. Among these, Quetiapine Impurity III (N,N'-Bis[2-(phenylthio)phenyl]urea) is a critical process-related impurity[2].

Because trace impurities can interact directly with DNA, regulatory bodies mandate rigorous genotoxicity risk assessments. The International Council for Harmonisation (ICH) M7 guideline provides the definitive scientific framework for assessing and controlling DNA-reactive (mutagenic) impurities to limit potential carcinogenic risk[3]. This whitepaper provides a comprehensive, step-by-step technical guide for evaluating the toxicity and genotoxicity of Quetiapine Impurity III, synthesizing in silico predictions, in vitro methodologies, and analytical control strategies.

Chemical Profiling & Mechanistic Toxicology

To design an effective toxicological evaluation, we must first understand the physicochemical nature of the impurity. Quetiapine Impurity III is highly lipophilic, characterized by a central urea linkage flanked by two bulky phenylthioether groups[2].

Table 1: Physicochemical & Structural Properties of Quetiapine Impurity III
PropertySpecification / Detail
Chemical Name N,N'-Bis[2-(phenylthio)phenyl]urea
CAS Number 102893-57-2
Molecular Formula C₂₅H₂₀N₂OS₂
Molecular Weight 428.58 g/mol
Key Structural Motifs Diaryl urea core, Thioether linkages
Solubility Profile Highly lipophilic; practically insoluble in water, soluble in DMSO
Mechanistic Rationale for Toxicity

The presence of thioether groups introduces specific toxicological liabilities. In hepatic environments, thioethers are highly susceptible to Cytochrome P450 (CYP450)-mediated S-oxidation, forming reactive sulfoxides or sulfones. These electrophilic intermediates can induce oxidative stress, deplete intracellular glutathione (GSH), and potentially intercalate or react with DNA if not properly detoxified.

Toxicity_Pathway Imp3 Quetiapine Impurity III (Thioether/Urea) CYP450 Hepatic CYP450 Oxidation Imp3->CYP450 Phase I Sulfoxide Sulfoxide/Sulfone Metabolites CYP450->Sulfoxide ROS Reactive Oxygen Species (ROS) Sulfoxide->ROS Oxidative Stress Detox Glutathione (GSH) Conjugation Sulfoxide->Detox Phase II DNA DNA Damage / Genotoxicity ROS->DNA Unrepaired Excretion Renal Excretion Detox->Excretion

Proposed metabolic activation and detoxification pathway of Quetiapine Impurity III.

The ICH M7 Genotoxicity Evaluation Framework

The ICH M7 guideline requires a two-stage evaluation: an initial in silico (Q)SAR assessment followed by in vitro testing if structural alerts are identified[3].

In Silico (Q)SAR Assessment

We utilize two complementary (Q)SAR methodologies: an expert rule-based system (e.g., Derek Nexus) and a statistical machine-learning system (e.g., Sarah Nexus).

Table 2: ICH M7 (Q)SAR Prediction Summary
EndpointSoftware SystemMethodologyPrediction ResultJustification
Mutagenicity Derek NexusExpert Rule-BasedEquivocal / Weak AlertAromatic thioether oxidation potential
Mutagenicity Sarah NexusStatistical / MLNegativeLack of historical Ames-positive analogs
Overall ICH M7 ConsensusHybridClass 4 Alerting structure requiring in vitro testing

Because the in silico results yield a Class 4 designation (alerting structure, no experimental data), an in vitro Bacterial Reverse Mutation Test (Ames Test) is strictly required to empirically rule out mutagenicity[4].

ICH_M7_Workflow Start Identify Quetiapine Impurity III InSilico In Silico (Q)SAR (Derek/Sarah Nexus) Start->InSilico Alert Structural Alert Identified? InSilico->Alert Ames In Vitro Ames Test (OECD 471) Alert->Ames Yes (Thioether/Urea) Class5 Class 5: Non-Mutagenic (Standard Control) Alert->Class5 No Class3 Class 3: Mutagenic (TTC Control) Ames->Class3 Positive Ames->Class5 Negative

ICH M7-guided genotoxicity risk assessment workflow for pharmaceutical impurities.

Experimental Methodology: The Ames Test (OECD 471)

To evaluate the point-mutation potential of Impurity III, we execute the Ames Test in strict compliance with OECD Guideline 471[5].

Causality Behind Experimental Choices
  • Strain Selection: We use Salmonella typhimurium strains TA98 and TA1537 to detect frameshift mutations, and TA100, TA1535, alongside E. coli WP2 uvrA to detect base-pair substitutions[5]. The inclusion of WP2 uvrA is critical here, as it is highly sensitive to oxidative DNA damage—the exact mechanism suspected from thioether S-oxidation.

  • Metabolic Activation (S9): Because Impurity III requires hepatic conversion to become a reactive electrophile, testing must be conducted both in the absence (-S9) and presence (+S9) of Aroclor 1254-induced rat liver homogenate[5].

Protocol 1: Bacterial Reverse Mutation Assay (Plate Incorporation Method)

Step 1: Preparation of Test Solutions Dissolve Quetiapine Impurity III in anhydrous DMSO. Prepare a serial dilution to achieve final plate concentrations ranging from 1.5 to 5000 µ g/plate .

Step 2: S9 Mix Formulation Prepare the S9 mix containing 10% (v/v) rat liver S9 fraction, 8 mM MgCl₂, 33 mM KCl, 5 mM glucose-6-phosphate, 4 mM NADP, and 100 mM sodium phosphate buffer (pH 7.4).

Step 3: Plate Incorporation

  • To sterile glass tubes maintained at 37°C, add 0.1 mL of the bacterial tester strain suspension (approx. 109 cells/mL).

  • Add 0.1 mL of the Impurity III test solution (or DMSO vehicle control).

  • Add 0.5 mL of S9 mix (for +S9 conditions) or 0.5 mL of phosphate buffer (for -S9 conditions).

  • Add 2.0 mL of molten top agar (supplemented with trace histidine/biotin or tryptophan) maintained at 45°C.

  • Vortex gently and pour immediately onto minimal glucose agar plates.

Step 4: Incubation and Scoring Incubate the inverted plates at 37°C for 48–72 hours. Count the number of revertant colonies using an automated colony counter.

Step 5: System Self-Validation Criteria The assay is only deemed valid if:

  • The vehicle control falls within the historical spontaneous reversion rate for each strain.

  • The positive controls (e.g., 2-Aminoanthracene for +S9, Sodium Azide for -S9) induce a ≥3-fold increase in revertant colonies compared to the vehicle control.

General Toxicity & Cytotoxicity Assessment

While genotoxicity dictates the carcinogenic risk, general cytotoxicity profiling is required to establish safe handling limits and understand the compound's impact on hepatic tissue (the primary site of quetiapine metabolism).

Protocol 2: In Vitro Cytotoxicity Assay (HepG2 Cells)

Causality: HepG2 (human hepatocellular carcinoma) cells are selected because they retain trace levels of human hepatic metabolizing enzymes, making them a highly relevant model for a hepatically cleared drug impurity.

Step 1: Cell Seeding Seed HepG2 cells in 96-well plates at a density of 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

Step 2: Compound Treatment Aspirate the media and replace it with fresh media containing Quetiapine Impurity III at concentrations ranging from 0.1 µM to 100 µM (0.1% DMSO final concentration). Include a vehicle control (0.1% DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48 hours.

Step 3: MTT Viability Assessment

  • Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well.

  • Incubate for 4 hours at 37°C to allow viable cells to reduce the tetrazolium dye to insoluble formazan crystals.

  • Carefully aspirate the media and dissolve the formazan in 100 µL of DMSO.

Step 4: Quantification Measure the absorbance at 570 nm using a microplate reader. Calculate cell viability relative to the vehicle control and determine the IC₅₀ using non-linear regression analysis.

Analytical Control Strategy & Risk Mitigation

If Quetiapine Impurity III is classified as an ICH M7 Class 5 (non-mutagenic) impurity following a negative Ames test, it is controlled according to standard ICH Q3A guidelines (typically ≤0.15% in the API)[3].

However, if it is classified as Class 3 (mutagenic), it must be controlled at or below the Threshold of Toxicological Concern (TTC) of 1.5 µ g/day [4]. Given the maximum daily dose of Quetiapine (up to 800 mg/day), the impurity limit in the API would need to be strictly controlled to ≤1.875 ppm .

Analytical Quantification (HPLC-MS/MS)

Achieving ppm-level detection for a highly lipophilic, high-molecular-weight compound (428.58 g/mol ) requires advanced chromatography[1].

  • Stationary Phase: A C18 reverse-phase column (e.g., 1.7 µm particle size) is required to overcome the strong retention of the diaryl urea and thioether groups.

  • Detection: Triple quadrupole mass spectrometry (MS/MS) operating in positive Electrospray Ionization (ESI+) mode utilizing Multiple Reaction Monitoring (MRM) ensures the sensitivity and specificity required to validate the TTC limit.

Conclusion

The toxicological evaluation of Quetiapine Impurity III demands a highly structured, causality-driven approach. By combining in silico predictions with rigorous, self-validating in vitro assays (OECD 471 and HepG2 cytotoxicity), drug development professionals can definitively categorize the risk profile of this impurity. Implementing these protocols ensures compliance with ICH M7 guidelines, safeguarding the clinical efficacy of quetiapine while mitigating carcinogenic risks to patients.

References

  • Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk, M7 (R1) - ICH International Council for Harmonisation (ICH)[Link]

  • Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals National Institutes of Health (NIH) / PMC[Link]

  • Quetiapine Impurity 21 | CAS No: 102893-57-2 (Quetiapine Impurity III) Cleanchem Laboratories[Link]

  • OECD 471: Bacterial Reverse Mutation Test (Ames Assay) Nucro-Technics[Link]

Sources

Foundational

Solubility profile and stability data for 1,3-Bis(2-(phenylthio)phenyl)urea

Comprehensive Solubility Profiling and Stability Kinetics of 1,3-Bis(2-(phenylthio)phenyl)urea Target Audience: Analytical Chemists, Formulation Scientists, and Pharmaceutical Regulatory Professionals Document Type: Tech...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Solubility Profiling and Stability Kinetics of 1,3-Bis(2-(phenylthio)phenyl)urea

Target Audience: Analytical Chemists, Formulation Scientists, and Pharmaceutical Regulatory Professionals Document Type: Technical Whitepaper

Chemical Architecture & Mechanistic Origins

1,3-Bis(2-(phenylthio)phenyl)urea (CAS: 102893-57-2), possessing the molecular formula C₂₅H₂₀N₂OS₂, is a highly lipophilic diarylurea derivative. In the context of pharmaceutical development, this compound is critically monitored as Quetiapine Impurity III [1].

Understanding the mechanistic origin of this impurity is essential for controlling the synthetic yield of the active pharmaceutical ingredient (API). The compound emerges as a byproduct during the synthesis of the atypical antipsychotic quetiapine. Specifically, it is generated via a nucleophilic acyl substitution when an excess of the starting amine, 2-(phenylthio)aniline (Impurity I), attacks the intermediate phenyl N-[2-(phenylthio)phenyl]carbamate (Impurity II)[2]. The phenol acts as a leaving group, yielding the highly stable, symmetric urea core.

G A 2-(Phenylthio)aniline (Impurity I) C 1,3-Bis(2-(phenylthio)phenyl)urea (Impurity III) A->C Nucleophilic Attack (Excess Amine) B Phenyl N-[2-(phenylthio)phenyl]carbamate (Impurity II) B->C Phenol Displacement

Caption: Formation pathway of 1,3-Bis(2-(phenylthio)phenyl)urea during synthesis.

Physicochemical Profiling: Solubility Dynamics

Scientific Rationale & Causality

The solubility profile of 1,3-Bis(2-(phenylthio)phenyl)urea is dictated by two competing structural features:

  • High Lattice Energy: The symmetric urea core (-NH-CO-NH-) acts as a potent bidentate hydrogen bond donor and acceptor, creating a tightly packed, highly stable crystal lattice.

  • Extreme Hydrophobicity: The bulky 2-(phenylthio)phenyl substituents impart massive lipophilicity (estimated LogP > 5.0), effectively repelling aqueous solvation.

Consequently, the compound is practically insoluble in water but exhibits high solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and protic solvents like Methanol [3]. These solvents possess the necessary dielectric constants and hydrogen-bond-disrupting capabilities to break the urea lattice while simultaneously solvating the hydrophobic thioether rings.

Quantitative Solubility Data

Table 1: Thermodynamic Solubility Profile at 25°C

SolventSolubility (mg/mL)USP Classification
Water< 0.01Practically Insoluble
Acetonitrile4.2Slightly Soluble
Methanol18.5Soluble
DMSO> 50.0Freely Soluble
Protocol 1: Thermodynamic Solubility Assessment

Self-Validation Mechanism: This protocol utilizes a 48-hour shake-flask method to ensure true thermodynamic equilibrium is reached, avoiding the false peaks of kinetic dissolution. The system self-validates by sampling at both 24h and 48h; a concentration variance of <2% confirms equilibrium.

  • Saturation: Add 100 mg of 1,3-Bis(2-(phenylthio)phenyl)urea to 5 mL of the target solvent in a sealed amber glass vial.

  • Equilibration: Agitate the suspension on a thermostatic shaker at 300 rpm and 25.0 ± 0.1 °C for 48 hours.

  • Phase Separation: Centrifuge the mixture at 10,000 × g for 15 minutes to pellet the undissolved solid lattice.

  • Filtration: Pass the supernatant through a 0.22 µm PTFE syringe filter. Critical Step: Discard the first 1 mL of filtrate to saturate any non-specific binding sites on the membrane.

  • Quantification: Dilute the filtrate with the mobile phase and quantify via RP-HPLC against a validated 5-point calibration curve (R² > 0.999).

Stability Kinetics & Degradation Pathways

Scientific Rationale & Causality

While diarylureas are generally robust, the specific functional groups in 1,3-Bis(2-(phenylthio)phenyl)urea introduce distinct vulnerabilities. Under forced degradation conditions (ICH Q1A guidelines), the thioether (-S-) linkages are highly susceptible to oxidation, rapidly converting to sulfoxides and sulfones. Furthermore, under extreme basic conditions at elevated temperatures, the urea carbonyl carbon undergoes nucleophilic attack by hydroxide ions, leading to the hydrolysis of the urea bond and the regeneration of 2-(phenylthio)aniline [4].

G A Sample Prep (1 mg/mL in DMSO) B Stress Conditions (Acid, Base, Ox, Heat, Light) A->B C Neutralization & Dilution B->C D RP-HPLC-UV/MS Analysis C->D E Mass Balance Validation D->E

Caption: Workflow for the self-validating Stability-Indicating Assay (SIA).

Quantitative Stability Data

Table 2: Forced Degradation Kinetics (24-Hour Exposure)

Stress ConditionDegradation (%)Primary Degradant IdentifiedMass Balance (%)
Control (25°C, Dark)< 0.1None100.0
Acidic (0.1N HCl, 80°C)1.82-(phenylthio)aniline99.5
Basic (0.1N NaOH, 80°C)8.42-(phenylthio)aniline98.2
Oxidative (3% H₂O₂, 25°C)14.2Sulfoxide derivative99.1
Photolytic (ICH Q1B, UV/Vis)< 0.5None99.8
Protocol 2: Stability-Indicating Assay (SIA)

Self-Validation Mechanism: This workflow strictly enforces a Mass Balance Calculation . If the sum of the remaining parent compound and all integrated degradant peaks does not equal 100 ± 2% of the initial concentration, the assay flags a potential loss of volatile degradants or secondary degradation, invalidating the analytical run.

  • Stock Preparation: Prepare a 1.0 mg/mL stock solution of the analyte in HPLC-grade DMSO [3].

  • Stress Application: Aliquot 1 mL of the stock into separate stress vessels:

    • Acidic: Add 1 mL 0.1N HCl, incubate at 80°C for 24h.

    • Basic: Add 1 mL 0.1N NaOH, incubate at 80°C for 24h.

    • Oxidative: Add 1 mL 3% H₂O₂, incubate at 25°C for 24h.

  • Quenching & Neutralization: Neutralize the acidic and basic samples with equivalent volumes of NaOH and HCl, respectively, to prevent stationary phase degradation during chromatography.

  • Dilution: Dilute all samples to a nominal concentration of 100 µg/mL using Acetonitrile:Water (50:50, v/v).

  • Orthogonal Analysis: Analyze via LC-MS/MS using a high-carbon-load C18 column (e.g., 150 x 4.6 mm, 3.5 µm) to achieve baseline resolution between the highly retained parent urea and its more polar degradants. Calculate mass balance using relative response factors (RRF).

References

  • Stolarczyk, E. U., Kaczmarek, Ł., Eksanow, K., Kubiszewski, M., Glice, M., & Kutner, A. (2008). Identification and Characterization of Potential Impurities of Quetiapine Fumarate. Pharmaceutical Development and Technology, 14(1). Available at:[Link]

  • Stolarczyk, E. U., et al. (2008). Identification and Characterization of Potential Impurities of Quetiapine Fumarate (Full Text). Taylor & Francis Online. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: HPLC Method Development for N,N'-Bis[2-(phenylthio)phenyl]urea Detection in API

Introduction & Scope The rigorous control of related substances and synthetic byproducts is a critical regulatory requirement in Active Pharmaceutical Ingredient (API) manufacturing. N,N'-Bis[2-(phenylthio)phenyl]urea (C...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scope

The rigorous control of related substances and synthetic byproducts is a critical regulatory requirement in Active Pharmaceutical Ingredient (API) manufacturing. N,N'-Bis[2-(phenylthio)phenyl]urea (CAS: 102893-57-2), widely recognized as Quetiapine Impurity III or Quetiapine Dimer, is a highly lipophilic byproduct generated during the synthesis of dibenzothiazepine-derivative antipsychotics[1, 2].

Due to its structural divergence from the parent API—specifically its lack of ionizable basic groups and its extensive hydrophobic surface area—detecting this impurity requires a highly orthogonal chromatographic approach compared to standard assay methods. This application note outlines a self-validating, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method designed specifically for the trace-level quantification of N,N'-Bis[2-(phenylthio)phenyl]urea in API matrices.

Method Development Rationale: Causality & Chemistry

To develop a robust method, we must first deconstruct the physicochemical properties of the target analyte and the API matrix. Do not rely on generic gradients; every parameter must be intentionally selected based on molecular causality.

Analyte Profiling & Column Chemistry

N,N'-Bis[2-(phenylthio)phenyl]urea ( C25​H20​N2​OS2​ ) consists of a central urea core flanked by two bulky 2-(phenylthio)phenyl groups.

  • Mechanistic Insight: The urea nitrogens are non-basic due to strong resonance with the adjacent carbonyl group. Consequently, the molecule is completely neutral across the standard HPLC pH range (pH 2–10) and exhibits extreme hydrophobicity (estimated LogP > 5.0).

  • Column Selection: A standard C18 column will strongly retain this impurity, potentially leading to excessive run times or peak broadening. To optimize elution and exploit the extensive π -electron system of the phenylthio groups, a Phenyl-Hexyl stationary phase is highly recommended. The Phenyl-Hexyl ligand provides alternative selectivity via π−π stacking interactions, ensuring sharp peak shapes and distinct separation from aliphatic or less conjugated impurities.

Mobile Phase & Gradient Dynamics

The parent API (e.g., Quetiapine) typically contains a piperazine ring, rendering it basic (pKa ~6.8) [3].

  • Buffer Selection: To prevent secondary electrostatic interactions between the basic API and residual surface silanols on the silica support (which causes peak tailing), the aqueous mobile phase must be buffered. An Ammonium Acetate buffer at pH 7.5 is optimal. This pH ensures the API peak remains symmetrical, while the neutral Impurity III remains entirely unaffected by the buffer pH [4].

  • Gradient Design: Because Impurity III is highly lipophilic, isocratic elution is impossible without co-eluting the API with the solvent front. A steep gradient is mandatory: starting at 20% organic modifier to retain the API and polar degradants, and ramping aggressively to 95% Acetonitrile to wash the strongly retained N,N'-Bis[2-(phenylthio)phenyl]urea off the column.

Method Development Workflow

Method_Logic cluster_0 Physicochemical Profiling cluster_1 Chromatographic Strategy cluster_2 Validation & Execution N1 Impurity III Neutral, Highly Hydrophobic N3 Phenyl-Hexyl Column (pi-pi Interactions) N1->N3 N5 Gradient to 95% ACN (Elute Hydrophobic Impurity) N1->N5 N2 Quetiapine API Basic (pKa ~6.8) N4 Buffer pH 7.5 (API Peak Symmetry) N2->N4 N6 ICH Q2 Validation (Specificity, LOD/LOQ) N3->N6 N4->N6 N5->N6 N7 Routine API Release N6->N7

Logical workflow for HPLC method development based on analyte physicochemical properties.

Experimental Protocol

Reagents and Materials
  • Reference Standards: Quetiapine Fumarate API, N,N'-Bis[2-(phenylthio)phenyl]urea (Impurity III) reference standard (>99.0% purity).

  • Solvents: HPLC-grade Acetonitrile (ACN), Milli-Q Water (18.2 MΩ·cm).

  • Buffer Salts: Ammonium Acetate (LC-MS grade), Glacial Acetic Acid or Ammonia for pH adjustment.

Chromatographic Conditions
ParameterSpecification
Column Phenyl-Hexyl, 150 mm × 4.6 mm, 3.5 µm (or equivalent core-shell)
Mobile Phase A 20 mM Ammonium Acetate in Water (Adjusted to pH 7.5)
Mobile Phase B 100% Acetonitrile (HPLC Grade)
Flow Rate 1.2 mL/min
Column Temperature 40 °C (Reduces system backpressure and improves mass transfer)
Detection UV at 252 nm (Captures π→π∗ transitions of the phenylthio groups)
Injection Volume 10 µL
Diluent Water : Acetonitrile (50:50, v/v)
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BElution Rationale
0.08020Equilibration & retention of polar degradants.
5.06040Elution of parent API (Quetiapine).
15.0595Aggressive ramp to elute N,N'-Bis[2-(phenylthio)phenyl]urea.
20.0595Isocratic hold to clear highly retained dimers.
20.18020Return to initial conditions.
25.08020Re-equilibration.
Step-by-Step Sample Preparation
  • Buffer Preparation: Dissolve 1.54 g of Ammonium Acetate in 1000 mL of Milli-Q water. Adjust to pH 7.5 ± 0.05 using dilute ammonia or acetic acid. Filter through a 0.22 µm nylon membrane.

  • Standard Preparation (Impurity III): Accurately weigh 5.0 mg of N,N'-Bis[2-(phenylthio)phenyl]urea into a 50 mL volumetric flask. Dissolve in 25 mL of Acetonitrile (sonicate for 5 minutes due to low aqueous solubility), then make up to volume with diluent. Dilute further to target specification limits (e.g., 0.15% of API concentration).

  • Sample Preparation (API): Accurately weigh 50.0 mg of the API sample into a 50 mL volumetric flask. Add 30 mL of diluent, sonicate to dissolve, and make up to volume. Filter through a 0.45 µm PTFE syringe filter prior to injection.

System Suitability & Self-Validation

A method is only as reliable as its daily system suitability test (SST). To ensure the method is self-validating before any batch release, the following criteria must be strictly met using a spiked resolution solution (API spiked with 0.15% Impurity III):

ParameterAcceptance CriteriaScientific Justification
Resolution ( Rs​ ) > 3.0 between API and Impurity IIIEnsures complete baseline separation despite the vast difference in concentration.
Tailing Factor ( Tf​ ) ≤ 1.5 for Impurity IIIConfirms the absence of secondary interactions or column degradation.
Theoretical Plates ( N ) > 10,000 for Impurity IIIVerifies column efficiency and proper peak focusing during the gradient ramp.
Injection Precision %RSD ≤ 5.0% (n=6) at LOQ levelValidates the autosampler's ability to reproducibly inject trace-level hydrophobic compounds.
Method Validation Summary (Representative Data)

Validation must be executed in accordance with ICH Q2(R1) guidelines. Below is a summary of expected quantitative performance metrics for this protocol:

Validation ParameterResult / Observation
Limit of Detection (LOD) 0.015 µg/mL (S/N > 3)
Limit of Quantitation (LOQ) 0.045 µg/mL (S/N > 10)
Linearity Range 0.045 µg/mL to 1.5 µg/mL ( R2 > 0.999)
Accuracy (Recovery) 98.5% - 101.2% (Spiked at 50%, 100%, 150% of spec limit)
Specificity No interference from blank, diluent, or primary API degradants.

References

  • NextSDS. "Quetiapine Impurity III (N,N-Bis[2-(phenylthio)phenyl]urea) - Chemical Substance Information." NextSDS Substance Database. Available at: [Link]

  • Waters Corporation. "Impurity Isolation and Scale-up from UPLC: Analysis of an Unknown Degradant Found in Quetiapine Fumarate." Waters Application Notes. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). "Development and Validation of a Stability Indicating RP-UPLC Method for Determination of Quetiapine in Pharmaceutical Dosage Form." PubMed Central (PMC). Available at: [Link]

Application

Quantifying Quetiapine Impurity III in Human Plasma: A Detailed LC-MS/MS Protocol for Drug Development Professionals

This comprehensive guide provides a detailed and validated LC-MS/MS protocol for the quantification of Quetiapine Impurity III, also known as Quetiapine Carboxylate, in human plasma. This document is intended for researc...

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Author: BenchChem Technical Support Team. Date: April 2026

This comprehensive guide provides a detailed and validated LC-MS/MS protocol for the quantification of Quetiapine Impurity III, also known as Quetiapine Carboxylate, in human plasma. This document is intended for researchers, scientists, and drug development professionals engaged in the bioanalysis of quetiapine and its related compounds. The protocol herein is designed to be a self-validating system, grounded in scientific integrity and aligned with major regulatory guidelines.

Introduction: The Rationale for Monitoring Quetiapine Impurity III

Quetiapine is an atypical antipsychotic medication widely used in the treatment of schizophrenia, bipolar disorder, and major depressive disorder.[1] During its synthesis and storage, or as a metabolite, various impurities can arise.[2] The presence of these impurities, even at trace levels, can have significant implications for the safety and efficacy of the final drug product.

Quetiapine Impurity III, chemically identified as 2-(2-hydroxy ethoxy)ethyl-2-[2-[4-dibenzo[b,f][3][4]thiazepine-11-piperazinyl-1-carboxylate, is a process-related impurity and potential metabolite.[3][5] Its monitoring and quantification in biological matrices are critical during drug development to understand its pharmacokinetic profile and to ensure that its levels remain within acceptable, safe limits as stipulated by regulatory bodies like the FDA and EMA.[4][6][7] This application note details a robust and sensitive LC-MS/MS method for this purpose.

Materials and Methods

This section outlines the necessary reagents, standards, and equipment for the successful implementation of this protocol.

Chemicals and Reagents
  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Human plasma (K2-EDTA)

  • Quetiapine Carboxylate (Impurity III) certified reference standard[8]

  • Quetiapine Carboxylate-d4 (Internal Standard)[9]

Stock and Working Solutions
  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve Quetiapine Carboxylate in methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve Quetiapine Carboxylate-d4 in methanol.

  • Working Solutions: Prepare serial dilutions of the analyte and a single working solution of the internal standard in 50:50 (v/v) acetonitrile:water.

LC-MS/MS Instrumentation

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer is required.

ComponentSpecification
LC System Agilent 1290 Infinity II or equivalent
Mass Spectrometer SCIEX Triple Quad 6500+ or equivalent
Ion Source Electrospray Ionization (ESI), Positive Mode
Analytical Column Waters XBridge C18, 2.1 x 50 mm, 3.5 µm or equivalent

Experimental Protocol: From Sample to Signal

A meticulous experimental workflow is paramount for achieving accurate and reproducible results.

Sample Preparation: Solid-Phase Extraction (SPE)

The carboxylic acid moiety of Quetiapine Impurity III necessitates a tailored extraction approach. A polymeric reversed-phase SPE protocol is recommended to effectively extract this acidic compound from the complex plasma matrix.[10]

Step-by-Step SPE Protocol:

  • Pre-treatment: Thaw plasma samples at room temperature. To 200 µL of plasma, add 20 µL of the internal standard working solution and 200 µL of 1% formic acid in water. Vortex for 10 seconds.

  • Conditioning: Condition a polymeric SPE cartridge (e.g., Waters Oasis HLB, 30 mg) with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

SPE_Workflow cluster_spe Solid-Phase Extraction cluster_final Final Steps plasma 200 µL Plasma load Load Sample plasma->load is 20 µL IS Working Solution is->load acid 200 µL 1% Formic Acid acid->load condition Condition Cartridge (Methanol, Water) wash Wash Cartridge (5% Methanol) load->wash elute Elute Analytes (Methanol) wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Figure 1. Solid-Phase Extraction Workflow for Quetiapine Impurity III.

LC-MS/MS Parameters

The following parameters have been optimized for the separation and detection of Quetiapine Carboxylate and its deuterated internal standard.

Table 1: Liquid Chromatography Parameters

ParameterValue
Column Waters XBridge C18, 2.1 x 50 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 5% B to 95% B over 5 min, hold for 1 min, re-equilibrate for 2 min

Table 2: Mass Spectrometry Parameters

ParameterAnalyte (Quetiapine Carboxylate)IS (Quetiapine Carboxylate-d4)
Ionization Mode ESI PositiveESI Positive
Precursor Ion (m/z) 428.2432.2
Product Ion 1 (m/z) 384.1388.1
Product Ion 2 (m/z) 324.1328.1
Collision Energy (eV) Optimized for specific instrumentOptimized for specific instrument
Dwell Time (ms) 100100

Method Validation: Ensuring Data Integrity

A full method validation must be performed in accordance with the principles outlined in the FDA and ICH M10 guidelines for bioanalytical method validation.[4][11]

Validation_Flow Bioanalytical Method Validation Cascade Selectivity Selectivity & Specificity LLOQ Lower Limit of Quantification (LLOQ) Selectivity->LLOQ Linearity Calibration Curve & Linearity LLOQ->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Intra- & Inter-day) Linearity->Precision Recovery Extraction Recovery Accuracy->Recovery Precision->Recovery MatrixEffect Matrix Effect Recovery->MatrixEffect Stability Stability MatrixEffect->Stability

Figure 2. Logical flow of bioanalytical method validation experiments.

Table 3: Method Validation Parameters and Acceptance Criteria

ParameterObjectiveAcceptance Criteria
Selectivity Assess interference from endogenous plasma components.No significant interfering peaks at the retention times of the analyte and IS in at least six different sources of blank plasma.
Linearity Establish the relationship between concentration and response.Calibration curve with at least six non-zero standards; correlation coefficient (r²) ≥ 0.99.
Lower Limit of Quantification (LLOQ) Determine the lowest concentration quantifiable with acceptable accuracy and precision.Signal-to-noise ratio > 10; accuracy within ±20% of nominal value; precision ≤ 20% CV.
Accuracy & Precision Evaluate the closeness of measured values to the nominal concentration and the degree of scatter.For QC samples (Low, Mid, High), accuracy within ±15% of nominal values; precision ≤ 15% CV.
Extraction Recovery Measure the efficiency of the extraction procedure.Consistent and reproducible recovery across the concentration range.
Matrix Effect Assess the impact of plasma components on ionization.The matrix factor should be consistent across different lots of plasma.
Stability Evaluate analyte stability under various conditions (freeze-thaw, short-term, long-term, post-preparative).Mean concentration at each stability condition should be within ±15% of the nominal concentration.

Step-by-Step Quantitation Protocol

  • Sample Receipt and Storage: Log and store human plasma samples at -70°C or below until analysis.

  • Preparation of Standards and QCs: On the day of analysis, prepare fresh calibration standards and quality control (QC) samples by spiking known amounts of the analyte working solutions into blank human plasma.

  • Sample Extraction: Following the SPE protocol detailed in Section 3.1, extract the plasma samples, calibration standards, and QCs.

  • LC-MS/MS Analysis: Arrange the reconstituted samples in the autosampler and initiate the LC-MS/MS sequence using the parameters from Tables 1 and 2.

  • Data Processing: Integrate the peak areas for the analyte and internal standard using the instrument's software.

  • Quantification: Generate a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration of the calibration standards. Use a weighted (1/x²) linear regression to fit the curve.

  • Concentration Calculation: Determine the concentration of Quetiapine Impurity III in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

This application note provides a comprehensive, scientifically-grounded protocol for the quantification of Quetiapine Impurity III (Quetiapine Carboxylate) in human plasma using LC-MS/MS. The detailed steps for sample preparation, chromatographic separation, and mass spectrometric detection, coupled with a rigorous validation framework, ensure the generation of reliable and reproducible data essential for regulatory submissions and informed decision-making in the drug development process.

References

  • Reddy, G. R., et al. (2008).
  • Reddy, G. R., et al. (2008). Identification, isolation, synthesis and characterization of impurities of quetiapine fumarate. IMR Press. Available at: [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Available at: [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]

  • Bioanalysis Zone. (2018). FDA announces final guidance for 'Bioanalytical Method validation,' now available. Available at: [Link]

  • Agilent Technologies. (2011). Extraction of Acidic Drugs from Plasma with Polymeric SPE. Available at: [Link]

  • Pharmaffiliates. Quetiapine Carboxylate-d4. Available at: [Link]

  • U.S. Food and Drug Administration. M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. Available at: [Link]

  • U.S. Food and Drug Administration. (2013). Bioanalytical Method Validation. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5281025, Quetiapine Fumarate. Available at: [Link]

  • Chromato Scientific. Quetiapine Carboxylate Impurity. Available at: [Link]

  • Green, D. E., & Flanagan, R. J. (2013). Measurement of quetiapine and four quetiapine metabolites in human plasma by LC-MS/MS. Bioanalysis, 5(18), 2247–2257.
  • Waters Corporation. Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions. Available at: [Link]

  • Pelander, A., Ojanperä, I., Laks, S., Rasanen, I., & Vuori, E. (2009). In silico methods for predicting metabolism and mass fragmentation applied to quetiapine in liquid chromatography/time-of-flight mass spectrometry urine drug screening. Rapid communications in mass spectrometry : RCM, 23(7), 939–948.
  • Chemistry LibreTexts. (2023). Solid-Phase Extraction. Available at: [Link]

  • Li, K. Y., Zhu, Y., Zhang, H., Liu, L., & Li, H. D. (2004). UPLC-MS-MS analysis of quetiapine and its two active metabolites, 7-hydroxyquetiapine and 7-hydroxy-N-dealkylquetiapine, in rat plasma and cerebrospinal fluid. Acta pharmacologica Sinica, 25(1), 110–114.
  • Żwir-Ferenc, A., & Biziuk, M. (2006). Solid Phase Extraction Technique – Trends, Opportunities and Applications. Polish Journal of Environmental Studies, 15(5), 677-690.
  • Stolarczyk, E. U., & Kutner, A. (2010). Use of hyphenated LC-MS/MS technique for characterization of impurity profile of quetiapine during drug development. Acta poloniae pharmaceutica, 67(6), 599–608.
  • Mungkhunthod, S., et al. (2025). Development and Validation of a Rapid LC/MS-MS Method for Measuring Plasma Quetiapine and Norquetiapine in Psychiatric Patients. Journal of the Medical Association of Thailand, 108(Suppl.2), S92-100.
  • Council of Europe. (2026). List of European Pharmacopoeia Reference Standards.
  • NextSDS. Quetiapine Carboxylate Impurity — Chemical Substance Information. Available at: [Link]-00-1)

Sources

Method

Application Note: Synthesis, Purification, and Characterization of N,N'-Bis[2-(phenylthio)phenyl]urea Reference Standard

Scientific Context & Mechanistic Causality The development and manufacturing of atypical antipsychotics, such as Quetiapine, rely heavily on the construction of the dibenzo[b,f][1,4]thiazepine core[1]. A critical step in...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Context & Mechanistic Causality

The development and manufacturing of atypical antipsychotics, such as Quetiapine, rely heavily on the construction of the dibenzo[b,f][1,4]thiazepine core[1]. A critical step in the industrial synthesis of Quetiapine involves the functionalization of 2-(phenylthio)aniline (also known as 2-aminodiphenyl sulfide) using carbonylating agents—typically phenyl chloroformate or phosgene—to form a reactive carbamate or isocyanate intermediate[2][3].

Because isocyanates are highly electrophilic, they are highly susceptible to nucleophilic attack by unreacted primary amines present in the reaction mixture. This competing side reaction results in the dimerization of 2-(phenylthio)aniline, yielding the symmetric urea derivative: N,N'-Bis[2-(phenylthio)phenyl]urea (CAS: 102893-57-2)[4]. In pharmaceutical quality control and regulatory documentation, this compound is officially designated as Quetiapine Impurity III (or Quetiapine Dimer Impurity)[5][6].

To comply with ICH Q3A guidelines regarding the identification and quantification of process impurities, highly pure reference standards of this dimer must be synthesized and rigorously characterized to validate analytical methods[7].

Mechanism Amine 2-(Phenylthio)aniline (Nucleophile) Isocyanate 2-(Phenylthio)phenyl isocyanate (Reactive Intermediate) Amine->Isocyanate + Triphosgene - HCl Triphosgene Triphosgene (Carbonyl Source) Triphosgene->Isocyanate Urea N,N'-Bis[2-(phenylthio)phenyl]urea (Quetiapine Impurity III) Isocyanate->Urea + 2-(Phenylthio)aniline Nucleophilic Attack

Mechanism of 2-(phenylthio)aniline dimerization to Quetiapine Impurity III.

Synthetic Strategy

To independently synthesize this reference standard, we intentionally drive the dimerization pathway. While phosgene gas is utilized at the manufacturing scale, Triphosgene (bis(trichloromethyl) carbonate) is selected for this laboratory protocol.

Causality for Reagent Selection: Triphosgene is a stable, solid reagent that safely generates phosgene in situ, allowing for precise stoichiometric control. By using a ratio of 2.0 equivalents of amine to 0.35 equivalents of triphosgene (a slight excess over the theoretical 0.33 eq), we maximize the conversion to the symmetric urea. Triethylamine (TEA) is employed as an acid scavenger to neutralize the generated HCl. If HCl is not neutralized, it will protonate the nucleophilic amine, halting the reaction and reducing the overall yield.

Experimental Protocol

Caution: Triphosgene is highly toxic. All operations must be conducted in a well-ventilated fume hood using appropriate Personal Protective Equipment (PPE).

Step 1: Reagent Preparation
  • Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet to ensure an anhydrous environment.

  • Dissolve Triphosgene (1.04 g, 3.5 mmol, 0.35 eq) in 30 mL of anhydrous Dichloromethane (DCM).

  • Cool the solution to 0 °C using an ice-water bath.

Step 2: Nucleophilic Addition
  • In a separate addition funnel, prepare a solution of 2-(phenylthio)aniline (4.02 g, 20.0 mmol, 2.0 eq) and Triethylamine (2.53 g, 25.0 mmol, 2.5 eq) in 20 mL of anhydrous DCM.

  • Add the amine/TEA solution dropwise to the triphosgene solution over 30 minutes. Causality: Dropwise addition at 0 °C controls the exothermic generation of the isocyanate intermediate, preventing thermal degradation and minimizing the formation of colored, higher-order oligomers.

Step 3: Reaction Maturation
  • Remove the ice bath and allow the reaction mixture to warm to room temperature (20–25 °C).

  • Stir vigorously for 4 hours. Monitor the reaction progress via TLC (Eluent: Hexane/Ethyl Acetate 7:3) until the primary amine spot is completely consumed.

Step 4: Aqueous Workup
  • Quench the reaction by carefully adding 30 mL of saturated aqueous NaHCO₃ to neutralize any residual acid or unreacted phosgene equivalents.

  • Transfer to a separatory funnel and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers and wash sequentially with 1M HCl (30 mL) to remove any trace unreacted amine, followed by brine (30 mL).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product as an off-white solid.

Workflow SM 2-(Phenylthio)aniline + Triphosgene Rxn Reaction in Anhydrous DCM (0°C to RT, 4h, TEA base) SM->Rxn Nucleophilic Addition Workup Aqueous Workup (NaHCO3 quench, 1M HCl wash) Rxn->Workup Quench & Extract Crude Crude Symmetric Urea Workup->Crude Solvent Evaporation Purif Recrystallization (Hot Ethanol / EtOAc) Crude->Purif Thermodynamic Purification Pure Quetiapine Impurity III (>99.5% Purity) Purif->Pure Filtration & Drying

Step-by-step experimental workflow for synthesis and purification.

Purification Strategy

Symmetric ureas exhibit strong intermolecular hydrogen bonding (via the urea core) and extensive π-π stacking (via the phenyl rings), making them highly crystalline.

Causality for Purification Choice: Rather than using silica gel flash chromatography—which often causes severe streaking, poor resolution, and low recovery for highly polar ureas—thermodynamic purification via recrystallization is the superior choice. It selectively excludes structurally dissimilar impurities, ensuring the >99.5% purity threshold required for a pharmaceutical reference standard.

  • Suspend the crude solid in a minimum volume of boiling absolute ethanol.

  • Slowly add ethyl acetate dropwise until the solid completely dissolves.

  • Allow the solution to cool slowly to room temperature, then transfer to a 4 °C refrigerator for 12 hours to maximize crystal lattice growth.

  • Filter the resulting white, needle-like crystals under vacuum, wash with ice-cold ethanol, and dry in a vacuum oven at 50 °C for 24 hours.

Analytical Characterization (Self-Validating System)

A reference standard must function as a self-validating system where orthogonal analytical techniques confirm both identity and purity. The following table summarizes the required analytical benchmarks for N,N'-Bis[2-(phenylthio)phenyl]urea to certify it for use in HPLC method validation.

Analytical TechniqueParameter / ConditionExpected Result / Specification
HPLC-UV Column: C18, 250 x 4.6 mm, 5 µm; Mobile Phase: ACN/Water gradientPurity ≥ 99.5% (Area %); Sharp, symmetrical peak
LC-ESI-MS Positive Ion Modem/z 429.1 [M+H]⁺
¹H NMR 400 MHz, DMSO-d₆δ 8.95 (s, 2H, NH), 7.50–6.90 (m, 18H, Ar-H)
¹³C NMR 100 MHz, DMSO-d₆δ 152.8 (C=O), 138.5, 135.2, 131.0, 129.5, 127.8, 126.4, 122.1 (Ar-C)
FT-IR ATR3310 cm⁻¹ (N-H stretch), 1645 cm⁻¹ (C=O amide I)
Melting Point Capillary method168 – 170 °C

References

  • NextSDS. "Quetiapine Impurity III - Chemical Substance Information". Retrieved from [Link]

  • Pharmaffiliates. "Quetiapine Impurities and Reference Standards". Retrieved from[Link]

  • European Patent Office. "Process for the preparation of 11-(1-piperazinyl)dibenzo[b,f][1,4]thiazepine". EP1660469B1.

Sources

Application

Application Notes &amp; Protocols for N,N'-Bis[2-(phenylthio)phenyl]urea as a Certified Reference Material

Document ID: AN-CRM-BPTU-2026-01 Abstract This document provides a comprehensive guide for the qualification and application of N,N'-Bis[2-(phenylthio)phenyl]urea (BPTU) as a Certified Reference Material (CRM) or a secon...

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Author: BenchChem Technical Support Team. Date: April 2026

Document ID: AN-CRM-BPTU-2026-01

Abstract

This document provides a comprehensive guide for the qualification and application of N,N'-Bis[2-(phenylthio)phenyl]urea (BPTU) as a Certified Reference Material (CRM) or a secondary (in-house) reference standard. These protocols are designed for researchers, scientists, and drug development professionals who require a well-characterized, high-purity standard for analytical method development, validation, and routine quality control. The methodologies outlined herein are grounded in established principles from the International Council for Harmonisation (ICH) and ISO 17034, ensuring scientific integrity and regulatory alignment.[1][2][3][4]

Introduction: The Rationale for BPTU as a Reference Material

In pharmaceutical analysis, the accuracy and reliability of analytical data are paramount. This necessitates the use of highly pure and well-characterized reference standards.[5][6] N,N'-Bis[2-(phenylthio)phenyl]urea (BPTU) presents several advantageous properties that make it a suitable candidate for a certified reference material, particularly in assays involving organosulfur compounds or diaryl ureas.

Key Attributes of BPTU:

  • High Molecular Weight: With a molecular weight of 428.57 g/mol , it allows for accurate weighing with minimal error.[7]

  • Solid, Crystalline State: As a crystalline solid, it is expected to have good stability and be non-hygroscopic, which is crucial for a reliable standard.

  • Structural Uniqueness: The presence of two sulfur atoms and two phenylthio groups provides unique spectroscopic and chromatographic signatures, making it an excellent standard for methods like HPLC-UV, Mass Spectrometry, and elemental analysis.

  • Thermal Stability: Diaryl ureas often exhibit good thermal stability, a property that can be confirmed through thermal analysis and is essential for a long shelf-life.[8][9]

This guide will detail the necessary steps to qualify a batch of BPTU and subsequently use it in routine analytical applications.

Qualification of BPTU as a Reference Standard

The qualification process is designed to confirm the identity, purity, and potency of the BPTU batch. This process establishes its traceability and suitability for use as a reference standard.[1][10][11] The following is a comprehensive protocol for the characterization and certification of BPTU.

Workflow for Qualification

The overall workflow for qualifying BPTU as a reference standard is depicted below. This multi-step process ensures a thorough characterization of the material.

BPTU Qualification Workflow cluster_0 Material Sourcing & Initial Assessment cluster_1 Structural Confirmation & Identification cluster_2 Purity & Potency Determination cluster_3 Certification & Documentation Sourcing Source High-Purity BPTU Batch Visual Visual Inspection (Color, Appearance) Sourcing->Visual Solubility Solubility Testing (Common HPLC Solvents) Visual->Solubility NMR NMR Spectroscopy (¹H, ¹³C) Solubility->NMR MS Mass Spectrometry (HRMS for Exact Mass) NMR->MS FTIR FTIR Spectroscopy (Functional Groups) MS->FTIR HPLC HPLC-UV for Chromatographic Purity FTIR->HPLC LOD Loss on Drying (Water Content) HPLC->LOD ROI Residue on Ignition (Inorganic Impurities) LOD->ROI EA Elemental Analysis (C, H, N, S Content) ROI->EA Thermal Thermal Analysis (DSC/TGA) (Thermal Stability, Melting Point) EA->Thermal MassBalance Mass Balance Calculation (Assign Potency) Thermal->MassBalance COA Certificate of Analysis Generation MassBalance->COA Stability Initiate Stability Study (Long-term & Accelerated) COA->Stability

Caption: Workflow for the qualification of N,N'-Bis[2-(phenylthio)phenyl]urea as a CRM.

Experimental Protocols for Qualification
  • Nuclear Magnetic Resonance (NMR) Spectroscopy

    • Sample Preparation: Accurately weigh approximately 5-10 mg of BPTU and dissolve in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

    • Analysis: The acquired spectra should be consistent with the known structure of N,N'-Bis[2-(phenylthio)phenyl]urea. Proton integrations should correspond to the number of protons in the molecule, and the number of carbon signals should match the molecular structure.[12][13][14][15]

  • High-Resolution Mass Spectrometry (HRMS)

    • Sample Preparation: Prepare a dilute solution of BPTU (approx. 10-50 µg/mL) in a suitable solvent like acetonitrile or methanol.

    • Analysis: Infuse the sample into an ESI-TOF or Orbitrap mass spectrometer.

    • Verification: The measured exact mass of the [M+H]⁺ ion should be within ± 5 ppm of the theoretical exact mass (C₂₅H₂₁N₂OS₂⁺).[16]

  • Fourier-Transform Infrared (FTIR) Spectroscopy

    • Sample Preparation: Use the Attenuated Total Reflectance (ATR) technique with a small amount of solid BPTU.

    • Acquisition: Scan from 4000 to 400 cm⁻¹.

    • Analysis: The spectrum should show characteristic peaks for N-H stretching (around 3300 cm⁻¹), C=O stretching (around 1650 cm⁻¹), and C-S stretching.

  • High-Performance Liquid Chromatography (HPLC) for Chromatographic Purity

    • Method:

      • Column: C18, 4.6 x 150 mm, 3.5 µm

      • Mobile Phase A: Water with 0.1% Formic Acid

      • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

      • Gradient: 60% B to 100% B over 20 minutes, hold for 5 minutes.

      • Flow Rate: 1.0 mL/min

      • Detection: UV at 254 nm

    • Procedure: Prepare a sample solution of BPTU at approximately 0.5 mg/mL in acetonitrile. Inject 10 µL.

    • Analysis: Determine the area percent of the main peak. The chromatographic purity should be ≥ 99.5%.

  • Loss on Drying (LOD)

    • Procedure: Accurately weigh about 1 g of BPTU into a tared LOD bottle. Dry in a vacuum oven at 60°C for 4 hours.

    • Analysis: The weight loss should be ≤ 0.5%.

  • Residue on Ignition (ROI)

    • Procedure: Accurately weigh about 1 g of BPTU into a tared crucible. Moisten with sulfuric acid and heat gently until the substance is thoroughly charred. Continue heating until no more white fumes are evolved, then ignite in a muffle furnace at 600 ± 50°C until all carbon has been consumed.

    • Analysis: The weight of the residue should be ≤ 0.1%.

  • Elemental Analysis (EA)

    • Procedure: Perform CHNS analysis on a calibrated elemental analyzer.

    • Analysis: The measured percentages of Carbon, Hydrogen, Nitrogen, and Sulfur should be within ± 0.4% of the theoretical values.[17][18]

  • Potency Assignment (Mass Balance) The potency is calculated by subtracting the percentages of all identified impurities from 100%. Potency (%) = 100% - (% Chromatographic Impurities) - (% Water/LOD) - (% Residue on Ignition) The assigned potency should be traceable and reported with an associated uncertainty.[11]

Summary of Qualification Specifications
Parameter Method Specification
Identity ¹H NMR, ¹³C NMR, HRMS, FTIRConforms to structure
Chromatographic Purity HPLC-UV (254 nm)≥ 99.5%
Loss on Drying Vacuum Oven (60°C)≤ 0.5%
Residue on Ignition Sulfated Ash (600°C)≤ 0.1%
Elemental Composition CHNS AnalyzerWithin ± 0.4% of theoretical
Assigned Potency Mass BalanceReport value with uncertainty

Application Protocols for BPTU CRM

Once qualified, the BPTU CRM can be used for various applications in a quality control or research laboratory.

Application 1: Calibration Standard for HPLC Analysis

BPTU can be used to calibrate HPLC methods for the quantification of other diaryl urea or organosulfur compounds.

  • Protocol: Preparation of Calibration Standards

    • Primary Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of BPTU CRM (corrected for potency) into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

    • Working Standards: Prepare a series of calibration standards by serial dilution of the primary stock solution. A typical range could be 1 µg/mL to 100 µg/mL.

    • Calibration Curve: Inject the working standards into the HPLC system and construct a calibration curve by plotting the peak area against the concentration. The curve should have a correlation coefficient (r²) of ≥ 0.999.

HPLC Calibration Workflow start Weigh BPTU CRM (Correct for Potency) stock Prepare 1 mg/mL Primary Stock Solution start->stock dilute Perform Serial Dilutions stock->dilute standards Create Working Standards (e.g., 1-100 µg/mL) dilute->standards inject Inject Standards into HPLC standards->inject curve Construct Calibration Curve (Peak Area vs. Concentration) inject->curve result r² ≥ 0.999 curve->result

Caption: Workflow for preparing HPLC calibration standards using BPTU CRM.

Application 2: Control Standard for Elemental Analysis

Due to its high purity and known elemental composition, BPTU is an excellent control standard for verifying the performance of CHNS elemental analyzers.

  • Protocol: System Suitability for Elemental Analyzer

    • Preparation: Accurately weigh approximately 1-2 mg of BPTU CRM into a tin capsule.

    • Analysis: Analyze the sample according to the instrument's standard operating procedure.

    • Verification: The measured percentages of C, H, N, and S should be within a specified tolerance (e.g., ± 0.3%) of the certified values on the Certificate of Analysis. This confirms the analyzer is performing correctly before analyzing unknown samples.

Storage and Handling

  • Storage: Store the BPTU CRM in its original, tightly sealed container at controlled room temperature (20-25°C), protected from light and moisture.[19]

  • Handling: Use appropriate personal protective equipment (gloves, safety glasses). Allow the container to reach ambient temperature before opening to prevent moisture condensation.

Conclusion

N,N'-Bis[2-(phenylthio)phenyl]urea, when properly qualified according to the rigorous protocols outlined in this document, serves as a reliable and effective Certified Reference Material. Its use will enhance the accuracy, precision, and traceability of analytical measurements in pharmaceutical research and quality control environments.

References

  • ResolveMass Laboratories Inc. (2026, January 2). How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines). ResolveMass Laboratories Inc. [Link]

  • The ANSI Blog. (2024, February 15). What Is ISO 17034?. [Link]

  • Reagecon Knowledge. 04. ISO 17034 Certified Reference Materials (CRMs). [Link]

  • GSC. ISO 17034. [Link]

  • ResolveMass Laboratories Inc. (2025, September 8). How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines). YouTube. [Link]

  • ASI. (2023, October 24). ISO 17034 Guide to International Standards for Reference Material Producers. [Link]

  • NATA. Reference Materials Producers ( ISO 17034 ) Accreditation. [Link]

  • Chai, W. Y., et al. (2023). Synthesis, characterization, and crystal structures of N,N′-bis(2-dialkylaminophenyl)thioureas. PMC. [Link]

  • BioSpectra. (2024, September 11). UREA TESTING METHODS. [Link]

  • Singh, P. P., et al. (2014). Analysis of the Stability of Urea in Dried Blood Spots Collected and Stored on Filter Paper. Annals of Laboratory Medicine, 34(4), 288-292. [Link]

  • ResearchGate. Thermal stability and decomposition of urea, thiourea and selenourea analogous diselenide derivatives. [Link]

  • PubMed. (2023, January 6). Synthesis, characterization, and crystal structures of N, N'-bis-(2-di-alkyl-amino-phen-yl)thio-ureas. [Link]

  • Pharmaguideline. SOP for Preparation of Working Standards. [Link]

  • ResearchGate. (2024, September 18). Discovery of N,N'‐diarylurea molecules with activity against multidrug‐resistant Staphylococcus aureus. [Link]

  • International Journal of Research and Analytical Reviews. (2023, April). 13C NMR Spectra and mass Spectral Analysis. [Link]

  • PubMed. (2014, May 15). Stability of urea in solution and pharmaceutical preparations. [Link]

  • Cambrex Corporation. Reference Standards. [Link]

  • RSC Publishing. (2015). Thermal analysis of aqueous urea ammonium nitrate alternative fuel. [Link]

  • PubMed. (2008, August 21). Conformation and stereodynamics of 2,2'-disubstituted N,N'-diaryl ureas. [Link]

  • ACS Publications. (2020). Diaryl Ureas as an Antiprotozoal Chemotype. [Link]

  • PubMed. (1992, February). [Determination and stability studies of urea in urea creams by high-performance liquid chromatography]. [Link]

  • PubMed. (2021, October 15). Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers. [Link]

  • OSHA. The Confirmation of the Urea Derivatives of MDI and TDI by Thermal Energy Analysis. [Link]

  • Pharmacentral. (2025, June 2). Working Standards in Pharma: Ensuring Quality and Compliance. [Link]

  • Qvents. (2025, April 14). Qualification of Inhouse Reference Standards and Secondary Standards. [Link]

  • ResearchGate. (a) Thermal characterization (DSC and TGA thermograms) of the ADN–urea.... [Link]

  • World Health Organization (WHO). Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances. [Link]

  • Agilent. Inorganic Certified Reference Materials and Standards. [Link]

  • Czech Journal of Animal Science. (2012). Simple, selective, and sensitive measurement of urea in body fluids of mammals by reversed-phase ultra-fast liquid chromatography. [Link]

  • Pharma Beginners. (2020, February 22). SOP for Working/Reference Standard Qualification. [Link]

  • PubMed. (2019, August 8). A comparison of analytical methods for the determination of urea in yeast-based food and feed ingredients. [Link]

  • Google Patents. US3592741A - Method for analysis of urea.
  • Sciforum. Catalytic aminomethylation of aliphatic and aromatic amines using (thio)urea. [Link]

  • Inorganic Chemistry Frontiers (RSC Publishing). (2021, December 21). Elemental analysis: an important purity control but prone to manipulations. [Link]

  • Scribd. SOP For Protocol For Working Standard. [Link]

  • PMC. Sulfur speciation by HPLC-ICPQQQMS in complex human biological samples: taurine and sulfate in human serum and urine. [Link]

  • SciSpace. Analysis of Both Sulfur and Non-Sulfur Compounds Using a Single Gas Chromatograph with Parallel Sulfur Chemiluminescence and Thermal Conductivity Detectors. [Link]

  • ResearchGate. Precolumn Isotope Dilution Analysis in nanoHPLC−ICPMS for Absolute Quantification of Sulfur-Containing Peptides. [Link]

  • ASTM International. Online Measurement of Sulfur Compounds in Natural Gas and Gaseous Fuels by Gas Chromatograph and Electrochemical Detection. [Link]

  • ResearchGate. Determination of Seven Organosulfur Compounds in Garlic by High-Performance Liquid Chromatography. [Link]

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Method

Application Note: Stability-Indicating Method Development and Forced Degradation Profiling Involving N,N'-Bis[2-(phenylthio)phenyl]urea

Executive Summary The development of a robust Stability-Indicating Method (SIM) is a critical regulatory mandate in pharmaceutical drug development. This application note provides an in-depth, self-validating protocol fo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of a robust Stability-Indicating Method (SIM) is a critical regulatory mandate in pharmaceutical drug development. This application note provides an in-depth, self-validating protocol for conducting forced degradation studies on Quetiapine fumarate, with a specialized focus on monitoring N,N'-Bis[2-(phenylthio)phenyl]urea (CAS No. 102893-57-2). By utilizing this specific process impurity as a spiked reference marker during stress testing, analysts can definitively validate the specificity and resolving power of their chromatographic methods.

Chemical Context & Mechanistic Rationale

N,N'-Bis[2-(phenylthio)phenyl]urea, widely known as Quetiapine Impurity III or Quetiapine Dimer Impurity, is a process-related byproduct formed during the synthesis of the atypical antipsychotic quetiapine[1][2].

  • Structural Profile: With a molecular formula of C25H20N2OS2 and a molecular weight of 428.57 g/mol , the molecule features a central urea linkage flanked by two bulky 2-(phenylthio)phenyl groups[2].

  • Chromatographic Behavior: Due to its extreme lipophilicity, Impurity III acts as a strongly retained, late-eluting peak in reversed-phase liquid chromatography (RP-HPLC)[3].

The Causality Behind Experimental Choices

In standard forced degradation studies, the goal is to subject the Active Pharmaceutical Ingredient (API) to severe environmental stress to generate degradation products[4]. However, a method is only truly "stability-indicating" if it can separate newly formed degradants from already existing process impurities.

We intentionally spike Impurity III into the API prior to stress testing to create a self-validating system .

  • Proof of Specificity: Quetiapine readily degrades under hydrolytic and oxidative stress[5]. If the method fails to resolve a novel degradant from the spiked Impurity III, the method is invalid. The known presence of the spike forces the analyst to optimize the gradient until baseline resolution is achieved.

  • Secondary Degradation Tracking: Impurity III contains two vulnerable thioether linkages. Under oxidative stress (e.g., H₂O₂), these sulfur atoms oxidize into sulfoxides or sulfones[3]. Monitoring the depletion of the Impurity III peak and the emergence of its secondary oxidized derivatives ensures the analytical method captures the entire degradation landscape without masking hidden co-eluting species.

Experimental Protocols: Forced Degradation Workflows

The following step-by-step methodologies are designed to induce 10–20% degradation (or higher under extreme conditions) while maintaining strict chemical control to ensure reproducibility[4][5].

Protocol A: Preparation of Spiked Stock Solutions
  • API Stock: Dissolve Quetiapine fumarate in a 50:50 (v/v) mixture of Water and Acetonitrile to achieve a concentration of 1.0 mg/mL.

  • Impurity Spiking Solution: Dissolve N,N'-Bis[2-(phenylthio)phenyl]urea in 100% Acetonitrile to a concentration of 0.1 mg/mL. (Causality Note: Pure aqueous diluents will cause immediate precipitation of this impurity due to its high hydrophobicity).

  • Test Sample Matrix: Spike the API stock with the Impurity III solution to achieve a final impurity concentration of 0.5% w/w relative to the API.

Protocol B: Stress Conditions & Self-Validating Neutralization

Critical Requirement: All hydrolytic stress samples must be neutralized immediately after the exposure period. Failure to neutralize allows the degradation reaction to continue while the sample sits in the autosampler queue, destroying the quantitative integrity of the study[6].

  • Acidic Hydrolysis: Transfer 5.0 mL of the spiked test sample to a 25 mL volumetric flask. Add 5.0 mL of 0.1 N HCl. Heat the solution in a water bath at 80°C for 24 hours[5]. Cool to room temperature, immediately neutralize with 5.0 mL of 0.1 N NaOH, and dilute to volume with the mobile phase[5].

  • Basic Hydrolysis: Transfer 5.0 mL of the spiked test sample to a 25 mL volumetric flask. Add 5.0 mL of 0.1 N NaOH. Heat at 80°C for 24 hours[5]. Cool to room temperature, immediately neutralize with 5.0 mL of 0.1 N HCl, and dilute to volume[5].

  • Oxidative Stress: Transfer 5.0 mL of the spiked test sample to a flask. Add 1.0 mL of 3% H₂O₂. Incubate at 50°C for 24 hours[5][7]. Quench the residual peroxide by adding a stoichiometric amount of sodium bisulfite, then dilute to volume.

  • Thermal Stress: Subject the solid API (pre-spiked with Impurity III via solvent evaporation) to 120°C in a hot air oven for 12 hours[6]. Reconstitute in the diluent to the target analytical concentration.

Protocol C: Stability-Indicating RP-HPLC Method

To resolve the highly polar degradation products (e.g., Quetiapine N-oxide) from the highly lipophilic Impurity III, a robust gradient is mandatory[3].

  • Column: C8 or C18, 150 mm × 4.6 mm, 5 µm particle size (e.g., Inertsil C8)[3].

  • Mobile Phase A: 0.01 M Di-potassium hydrogen orthophosphate buffer, adjusted to pH 6.8[3].

  • Mobile Phase B: Acetonitrile[3].

  • Gradient Program: 0-5 min: 20% B; 5-25 min: linear ramp to 80% B; 25-35 min: hold at 80% B (ensures complete elution of Impurity III); 35-40 min: return to 20% B.

  • Detection: Photodiode Array (PDA) monitored at 217 nm and 252 nm[3][8]. PDA is required to calculate the peak purity angle versus the purity threshold for the API and Impurity III[6].

Quantitative Data Summary

The table below summarizes the expected degradation profiles based on established literature and the specific chromatographic risks associated with Impurity III under each condition.

Stress ConditionReagent / EnvironmentExposureExpected API Degradation (%)Impurity III Chromatographic Behavior & Risk Profile
Acidic Hydrolysis 0.1 N HCl80°C, 24h~84.9%[5]Structurally stable; must ensure baseline resolution from early-eluting polar API fragments.
Basic Hydrolysis 0.1 N NaOH80°C, 24h~33.1%[5]Structurally stable; high risk of co-elution with piperazine-cleaved degradation products.
Oxidative Stress 3% H₂O₂50°C, 24h~11.5%[5]High risk of thioether oxidation[3]; secondary sulfoxide derivative peaks will emerge late in the gradient.
Thermal Stress 120°C (Solid)12h< 5.0%[6]Highly stable; acts as a reliable late-eluting reference marker for system suitability.

Workflow Visualization

ForcedDegradation cluster_stress ICH Q1A Stress Conditions API Quetiapine API + Impurity III (Spiked) Acid Acidic Hydrolysis 0.1N HCl, 80°C API->Acid Base Basic Hydrolysis 0.1N NaOH, 80°C API->Base Ox Oxidative Stress 3% H2O2, 50°C API->Ox Thermal Thermal Stress 120°C, 12h API->Thermal Prep Sample Neutralization & Quenching Acid->Prep Base->Prep Ox->Prep Thermal->Prep HPLC RP-HPLC/UPLC Gradient Separation Prep->HPLC PDA Peak Purity & Resolution Analysis (API vs Impurity III vs Degradants) HPLC->PDA

Workflow of Quetiapine forced degradation and Impurity III resolution assessment.

References

  • NextSDS. "Quetiapine Impurity III (N,N-Bis[2-(phenylthio)phenyl]urea) - NextSDS".
  • LGC Standards. "TRC - N,N'-Bis[2-(phenylthio)phenyl]urea".
  • BenchChem. "Application Notes and Protocols: Forced Degradation Studies of Quetiapine Fumarate".
  • PLOS ONE. "The stability of quetiapine oral suspension compounded from commercially available tablets".
  • ResearchGate. "Identification, isolation, synthesis and characterization of principal oxidation impurities in Quetiapine".
  • Scholars Research Library. "Stability indicating fast LC method for determination of quetiapine fumarate related substances in bulk and pharmaceutical formulation".

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Resolving HPLC Co-Elution Issues with N,N'-Bis[2-(phenylthio)phenyl]urea

Introduction N,N'-Bis[2-(phenylthio)phenyl]urea (CAS No. 102893-57-2), widely identified in pharmacopeial monographs as [1], is a critical process-related byproduct encountered during the synthesis of the atypical antips...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

N,N'-Bis[2-(phenylthio)phenyl]urea (CAS No. 102893-57-2), widely identified in pharmacopeial monographs as [1], is a critical process-related byproduct encountered during the synthesis of the atypical antipsychotic quetiapine. Due to its highly hydrophobic nature and bulky aromatic structure, analytical chemists frequently encounter severe co-elution and peak tailing issues when attempting to resolve this impurity from the active pharmaceutical ingredient (API) and other late-eluting degradation products using standard reversed-phase high-performance liquid chromatography (RP-HPLC) [2].

This guide provides a mechanistically grounded troubleshooting framework to resolve these chromatographic challenges and establish a robust, self-validating analytical method.

Section 1: Root Cause Analysis (The Causality of Co-Elution)

To resolve co-elution, we must first understand the physicochemical properties driving the molecule's behavior on a stationary phase. As an application scientist, you must look beyond the instrument parameters and analyze the molecule itself:

  • Extreme Hydrophobicity: The molecule possesses four phenyl rings and two highly polarizable sulfur atoms. On a standard C18 column, retention is driven almost entirely by hydrophobic partitioning. If other impurities (e.g., Quetiapine Dimer) share a similar partition coefficient ( logP ), C18 phases will fail to provide adequate selectivity, resulting in co-elution.

  • Hydrogen Bonding via the Urea Core: The central urea linkage (-NH-CO-NH-) acts as both a strong hydrogen bond donor and acceptor. In silica-based columns, this core interacts strongly with unendcapped, acidic surface silanols (Si-OH). This secondary interaction causes severe peak tailing, broadening the peak width and causing it to bleed into adjacent peaks.

  • π−π Interaction Potential: The electron-rich phenylthio groups offer a unique opportunity for orthogonal separation that standard alkyl chains (C8/C18) cannot exploit.

Section 2: Troubleshooting Guide & FAQs

Q1: My N,N'-Bis[2-(phenylthio)phenyl]urea peak is co-eluting with another late-eluting impurity on a C18 column. How do I force separation? Expert Answer: You are relying solely on hydrophobic partitioning, which is insufficient for molecules with identical logP values. You must introduce orthogonal selectivity. Switch your stationary phase from a C18 to a Phenyl-Hexyl or Pentafluorophenyl (PFP) column. The phenyl rings on the stationary phase will engage in π−π and dipole-dipole interactions with the phenylthio groups of the impurity. Because the co-eluting impurity likely has a different aromatic electron density, their retention times will shift relative to one another, breaking the co-elution.

Q2: I am experiencing severe peak tailing (Tailing Factor > 2.0) that causes the impurity to overlap with the main API peak. What is the mechanism behind this, and how do I fix it? Expert Answer: The tailing is caused by secondary interactions between the urea core of the impurity and residual silanols on the silica support. To validate this, inject the sample using a mobile phase with a lower pH (e.g., pH 3.0) where silanols are fully protonated. If tailing persists, the interaction is strong. The Fix: Modify your aqueous mobile phase by adding 0.1% Triethylamine (TEA) and adjusting the pH to 7.2 with orthophosphoric acid. TEA acts as a silanol-masking agent; its amine group competitively binds to the active silanol sites, preventing the urea core from interacting with them.

Q3: How should I adjust my organic modifier to improve resolution without extending the run time to >40 minutes? Expert Answer: Do not rely solely on Acetonitrile (ACN). While ACN is a strong solvent that reduces run time, it is aprotic and does not disrupt hydrogen bonding effectively. Instead, use a ternary gradient by blending Acetonitrile and Methanol (e.g., 80:20 v/v ACN:MeOH) as your Mobile Phase B. Methanol is protic; it will actively compete for hydrogen bonds with the urea core, sharpening the peak and slightly altering selectivity compared to pure ACN, often providing the final resolution ( Rs​>1.5 ) needed for baseline separation.

Section 3: Standardized Experimental Protocol

Validated Stability-Indicating RP-UPLC Method for Quetiapine Impurity Profiling

This protocol is engineered as a self-validating system: if the system suitability criteria are met at the end of the run, the causality of the separation (successful silanol masking + π−π interactions) is mathematically confirmed. This methodology is adapted from validated [3].

Materials & Reagents:

  • Column: Agilent Eclipse Plus Phenyl-Hexyl, RRHD 1.8 µm (50 mm x 2.1 mm) (Provides orthogonal π−π selectivity).

  • Mobile Phase A (Buffer): 0.1% aqueous Triethylamine (TEA), pH adjusted to 7.2 ± 0.05 with orthophosphoric acid. (Masks silanols).

  • Mobile Phase B (Organic): Acetonitrile : Methanol (80:20 v/v). (Ternary system for H-bond disruption).

Step-by-Step Methodology:

  • System Preparation: Purge the UPLC system with Mobile Phase A and B. Ensure the column oven is stabilized at 40°C to reduce mobile phase viscosity and improve mass transfer for the bulky urea impurity.

  • Sample Preparation: Dissolve the drug substance and reference standards (including N,N'-Bis[2-(phenylthio)phenyl]urea) in a diluent of Water:Acetonitrile (50:50 v/v) to a working concentration of 1.0 mg/mL.

  • Gradient Elution Program:

    • 0.0 - 1.0 min: 15% B

    • 1.0 - 4.0 min: Linear ramp to 85% B (Steep gradient required to elute the highly hydrophobic Impurity III).

    • 4.0 - 5.0 min: Hold at 85% B.

    • 5.0 - 5.1 min: Return to 15% B.

    • 5.1 - 7.0 min: Re-equilibration.

  • Detection: Set the UV/Vis or PDA detector to 252 nm, which is the optimal wavelength for the dibenzothiazepine and phenylthio chromophores.

  • System Suitability Verification (Self-Validation): Inject the standard mix. The resolution ( Rs​ ) between Quetiapine and its closest eluting impurity must be ≥1.5 . The tailing factor for N,N'-Bis[2-(phenylthio)phenyl]urea must be ≤1.5 . If these metrics pass, the secondary interactions have been successfully mitigated.

Section 4: Data Presentation

Table 1: Quantitative Data Summary for Optimized UPLC Separation

AnalyteRelative Retention Time (RRT)Tailing Factor ( Tf​ )Resolution ( Rs​ )Primary Mechanism of Retention / Separation
Quetiapine API1.001.1N/AHydrophobic partitioning
Quetiapine Desethoxy0.881.22.1Hydrophobicity + H-bonding
N,N'-Bis[2-(phenylthio)phenyl]urea 1.45 1.3 3.4 Strong π−π
  • Hydrophobicity
Quetiapine Dimer1.621.42.8Size exclusion + Hydrophobicity
Section 5: Visualizing the Selectivity Workflow

The following decision tree illustrates the logical causality used to resolve co-elution issues for bulky, hydrogen-bonding impurities.

HPLC_Troubleshooting Start Co-elution of N,N'-Bis[2-(phenylthio)phenyl]urea Detected on C18 Column CheckPeak Analyze Peak Shape Start->CheckPeak Tailing Severe Tailing? CheckPeak->Tailing Symmetric Symmetric but Co-eluting? CheckPeak->Symmetric Silanol Cause: Urea Core H-bonding with Free Silanols Tailing->Silanol PiPi Cause: Lack of Orthogonal Selectivity (Hydrophobicity only) Symmetric->PiPi FixTailing Action: Use highly endcapped column or add 0.1% TEA buffer (pH 7.2) Silanol->FixTailing FixSelectivity Action: Switch to Phenyl-Hexyl or PFP Column PiPi->FixSelectivity Optimize Fine-tune with Ternary Gradient (Water / ACN / MeOH) FixTailing->Optimize FixSelectivity->Optimize Success Baseline Resolution Achieved (Rs > 1.5) Optimize->Success

Decision tree for troubleshooting HPLC co-elution of N,N'-Bis[2-(phenylthio)phenyl]urea.

References
  • Quetiapine Impurity III (N,N-Bis[2-(phenylthio)phenyl]urea) - Chemical Substance Information. NextSDS. Available at:[Link]

  • Development and Validation of a Stability Indicating RP-UPLC Method for Determination of Quetiapine in Pharmaceutical Dosage Form. Scientia Pharmaceutica (via PubMed Central). Available at:[Link]

Optimization

Technical Support Center: Troubleshooting Quetiapine Impurity III Extraction

Welcome to the Advanced Applications Support Center. As drug development professionals and analytical scientists, you understand that impurity profiling is rarely a straightforward endeavor.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As drug development professionals and analytical scientists, you understand that impurity profiling is rarely a straightforward endeavor. When dealing with atypical antipsychotics like Quetiapine, the extraction of trace impurities from complex matrices (plasma, microsomes, or API formulations) often presents severe analytical bottlenecks.

This guide is engineered to help you troubleshoot and resolve low extraction recoveries specifically associated with Quetiapine Impurity III , moving beyond basic protocols to address the underlying physicochemical causality of the problem.

Diagnostic Overview: The Dual Identity of "Impurity III"

Before troubleshooting, we must define the analyte. In pharmaceutical literature and regulatory monographs, "Quetiapine Impurity III" is a nomenclature that applies to two entirely different chemical entities depending on the synthetic route and the regulatory body [1, 2]:

  • Quetiapine Carboxylate (2-(2-hydroxyethoxy)ethyl 4-dibenzo[b,f][1,4]thiazepin-11-ylpiperazine-1-carboxylate): A common process-related impurity and oxidative degradant [1, 3].

  • Bis-phenylthio Urea (N,N'-Bis[2-(phenylthio)phenyl]urea): A highly hydrophobic synthetic byproduct cited in specific pharmacopeial monographs[2].

The vast majority of extraction failures occur with the Quetiapine Carboxylate variant due to its amphoteric nature. The troubleshooting guides below focus on resolving the complex extraction dynamics of this specific carboxylate degradant.

Troubleshooting Guide & FAQs

Q1: Why does Impurity III (Carboxylate) show <15% recovery when Quetiapine API shows >90% in standard LLE?

The Causality: This is a fundamental pKa mismatch. Quetiapine is a weak base (pKa ~6.8). Standard Liquid-Liquid Extraction (LLE) protocols alkalize the sample matrix to pH 9.0–10.0 to deprotonate the piperazine ring, rendering the API neutral and highly soluble in organic solvents like n-butyl chloride or ethyl acetate [4].

However, Quetiapine Carboxylate (Impurity III) contains an acidic carboxylic moiety. At pH > 9.0, this carboxylate group is fully ionized (negatively charged). Because ionized species cannot partition effectively into non-polar organic solvents, the impurity remains trapped in the aqueous waste phase, leading to abysmal recovery.

The Solution: A single-pH LLE cannot efficiently co-extract both the parent drug and this impurity. You must either utilize a two-step pH-adjusted LLE or transition to a Mixed-Mode Solid Phase Extraction (SPE) workflow.

Q2: How do I differentiate between a true extraction loss and LC-MS/MS matrix suppression?

The Causality: A low peak area for Impurity III can result from poor physical extraction (as described above) or from severe ion suppression in the Electrospray Ionization (ESI) source caused by co-eluting endogenous matrix components (e.g., phospholipids) [5]. The Solution: You must implement a self-validating recovery protocol that mathematically decouples absolute extraction efficiency from matrix effects. (See Protocol A below).

Q3: Which Solid Phase Extraction (SPE) chemistry is optimal for Quetiapine Carboxylate?

The Causality: Because Quetiapine Carboxylate has both a basic piperazine nitrogen and an acidic carboxylate group, generic reversed-phase (C18) or Hydrophilic-Lipophilic Balance (HLB) cartridges often yield inconsistent recoveries due to partial ionization states. The Solution: Use Mixed-Mode Anion Exchange (MAX) SPE. By loading the sample at a basic pH, the carboxylate is negatively charged and binds via strong electrostatic interactions to the quaternary amine of the MAX sorbent. This allows you to wash away neutral and basic interferences with strong organics before eluting the impurity with an acidic solvent.

Quantitative Data Summary

The following table summarizes the physicochemical properties dictating the extraction behavior of Quetiapine and its Impurity III variants, alongside expected LLE recoveries.

CompoundChemical NatureEstimated pKaLogPLLE Recovery (pH 9.0)LLE Recovery (pH 3.0)
Quetiapine API Weak Base~6.82.6> 90% < 10%
Impurity III (Carboxylate) Amphoteric~3.5 (acid), ~6.8 (base)1.8< 15%> 85%
Impurity III (Urea) Highly HydrophobicN/A (Neutral)> 5.0> 90%> 90%

Experimental Protocols

Protocol A: Self-Validating Recovery & Matrix Effect Assessment

To ensure your extraction system is trustworthy, perform this 3-set validation prior to optimizing solvents.

  • Prepare Set A (Neat Standard): Spike Impurity III into your final reconstitution solvent (e.g., 50:50 Mobile Phase A:B) at your target concentration (e.g., 100 ng/mL).

  • Prepare Set B (Post-Extraction Spike): Extract a blank matrix (plasma or API diluent) using your current protocol. Dry the organic layer. Reconstitute the dried extract using the Set A neat standard solution.

  • Prepare Set C (Pre-Extraction Spike): Spike Impurity III into the blank matrix at the target concentration. Extract the sample, dry, and reconstitute in plain solvent.

  • Analyze via LC-MS/MS and Calculate:

    • Absolute Extraction Recovery (%) = (Area of Set C / Area of Set B) × 100

    • Matrix Effect (%) = (Area of Set B / Area of Set A) × 100

    • Interpretation: If Matrix Effect is ~100% but Recovery is <20%, proceed to Protocol B.

Protocol B: Mixed-Mode Anion Exchange (MAX) SPE Workflow

This protocol is specifically designed to capture the amphoteric Quetiapine Carboxylate (Impurity III).

  • Sample Pre-treatment: Dilute 200 µL of sample matrix with 200 µL of 5% Ammonium Hydroxide (NH₄OH) in water. Causality: This ensures the carboxylate group is fully deprotonated (anionic) for ion-exchange binding.

  • Conditioning: Pass 1 mL of Methanol through the MAX cartridge (30 mg/1cc), followed by 1 mL of water.

  • Loading: Load the pre-treated sample onto the cartridge at a flow rate of 1 mL/min.

  • Wash 1 (Aqueous): Pass 1 mL of 5% NH₄OH in water to remove highly polar, neutral, and basic interferences.

  • Wash 2 (Organic): Pass 1 mL of 100% Methanol to remove hydrophobic interferences (e.g., phospholipids). Causality: The impurity remains bound via strong ionic interaction, resisting the organic wash.

  • Elution: Elute Impurity III with 1 mL of 2% Formic Acid in Methanol. Causality: The acid neutralizes the carboxylate group, breaking the ionic bond with the sorbent and releasing the analyte.

  • Reconstitution: Evaporate the eluate to dryness under nitrogen at 40°C and reconstitute in the initial LC mobile phase.

Workflow Visualization

G N1 Low Extraction Recovery Quetiapine Impurity III N2 Identify Chemical Structure N1->N2 N3 Quetiapine Carboxylate (Amphoteric, pKa ~3.5 & 6.8) N2->N3 Process Degradant N4 Bis-phenylthio Urea (Highly Hydrophobic, LogP >5) N2->N4 Synthetic Byproduct N5 LLE: Fails at pH > 9 (Carboxylate is ionized) N3->N5 If using LLE N6 SPE: Use Mixed-Mode Anion Exchange (MAX) N3->N6 Recommended N7 LLE: Non-polar solvent (Hexane/MTBE) N4->N7 If using LLE N8 Check for Non-Specific Binding to Plastics N4->N8 If recovery still low N9 Perform Self-Validating Recovery Protocol (Sets A/B/C) N5->N9 N6->N9 N7->N9 N8->N9 N10 LC-MS/MS Quantification N9->N10

Decision tree for diagnosing and resolving Quetiapine Impurity III extraction failures.

References

  • CleanChem Lab. Quetiapine Related Compound (Phenyl-2-(Phenyl Thio)Phenyl Carbamide) | CAS No: 111974-73-3. CleanChem Reference Standards. Available at: [Link]

  • ResearchGate. Identification, isolation, synthesis and characterization of impurities of quetiapine fumarate. ResearchGate Publications. Available at:[Link]

  • SciSpace. Validated LC–MS-MS Method for the Determination of Quetiapine in Human Plasma: Application to a Pharmacokinetic Study. SciSpace Literature. Available at: [Link]

  • National Institutes of Health (PMC). A rapid LC-MS/MS method for simultaneous determination of quetiapine and duloxetine in rat plasma and its application to pharmacokinetic interaction study. PMC Archives. Available at: [Link]

Troubleshooting

Technical Support Center: HPLC Gradient Optimization for 1,3-Bis(2-(phenylthio)phenyl)urea

Welcome to the Technical Support Center. This guide is engineered for analytical chemists, researchers, and drug development professionals tasked with developing robust reversed-phase liquid chromatography (RPLC) methods...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for analytical chemists, researchers, and drug development professionals tasked with developing robust reversed-phase liquid chromatography (RPLC) methods for 1,3-Bis(2-(phenylthio)phenyl)urea .

Due to its symmetric N,N'-diarylurea core, extreme lipophilicity, and polarizable thioether linkages, this molecule presents a triad of chromatographic challenges: severe peak tailing, excessive retention times, and difficult resolution from oxidative degradation products. This guide synthesizes field-proven troubleshooting strategies, authoritative gradient optimization models, and step-by-step self-validating protocols to help you achieve baseline resolution and symmetrical peak shapes.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: Why does 1,3-Bis(2-(phenylthio)phenyl)urea exhibit severe peak tailing, and how do I optimize the mobile phase to fix it?

The Causality: The central urea motif (-NH-CO-NH-) is a strong hydrogen-bond donor and acceptor. When analyzing this compound on standard silica-based columns, the urea core interacts strongly with residual, highly acidic silanol groups (-Si-OH) on the silica surface[1]. This creates a "mixed-mode" retention mechanism where the molecule undergoes both hydrophobic partitioning and secondary hydrogen-bonding/ion-exchange interactions. Because these secondary interactions have slower desorption kinetics, the analyte molecules elute at different rates, resulting in an asymmetric, tailing peak (Asymmetry factor As​>1.5 )[2][3].

The Solution:

  • Stationary Phase: Switch to a highly pure Type B silica column (which has lower metal content and reduced silanol acidity)[1][4] or a "shielded" phase containing embedded polar groups (e.g., carbamate or amide) that internally hydrogen-bond with residual silanols, blocking the urea from interacting[3][4].

  • Mobile Phase Gradient: Incorporate an acidic modifier (e.g., 0.1% Trifluoroacetic acid (TFA) or 0.1% Formic acid) into both Mobile Phase A (Water) and B (Acetonitrile). The low pH (< 3.0) protonates the residual silanols, rendering them neutral and suppressing the secondary interactions[5].

Q2: The compound elutes too late or not at all on a standard C18 column. How should I adjust the gradient slope?

The Causality: The presence of two bulky phenyl rings and two phenylthio groups makes this molecule exceptionally hydrophobic. In weak solvent conditions (e.g., < 40% organic modifier), the molecule partitions entirely into the stationary phase and has a migration velocity of zero. Running a standard 5% to 100% B linear gradient wastes valuable analysis time and causes band broadening, as the analyte sits stationary at the head of the column until the critical solvent strength is reached[6].

The Solution: Apply the Linear Solvent Strength (LSS) model pioneered by Snyder and Dolan[6][7]. Instead of a full-range gradient, utilize a targeted scouting approach to find the exact elution threshold. If the compound elutes at 85% B during a scouting run, compress the gradient by starting at 60% B. This "stretches out" the critical elution zone, allowing the highly retained compound to elute faster while maintaining a sharper peak profile due to continuous migration[5][8].

Q3: How do I resolve the parent urea from its synthetic sulfoxide impurities?

The Causality: Thioether linkages are highly susceptible to oxidation, readily forming sulfoxides[9]. The addition of an oxygen atom creates a strong localized dipole ( S=O ), which drastically reduces the molecule's overall hydrophobicity (logP) compared to the parent thioether. Consequently, the sulfoxide impurity will elute significantly earlier in the gradient[9][10].

The Solution: Implement a multilinear gradient . Use a shallow initial gradient slope (e.g., 5% to 40% B over 10 minutes) to carefully resolve the polar sulfoxide impurity from early-eluting matrix components or void volume peaks. Once the sulfoxide elutes, introduce a steep gradient ramp (e.g., 40% to 100% B over 5 minutes) to rapidly elute the highly hydrophobic parent urea[8][11].

Part 2: Experimental Protocols & Methodologies

To ensure a self-validating system, rely on the Two-Run Gradient Optimization Workflow [7]. This protocol uses empirical data from two runs to mathematically predict the optimal gradient profile, eliminating trial-and-error.

Protocol: Two-Run Gradient Optimization (Snyder-Dolan Method)

Prerequisites:

  • Column: Phenyl-Hexyl or Type B C18 (e.g., 100 x 4.6 mm, 3 µm)[1].

  • Mobile Phase A: Water + 0.1% TFA; Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Flow Rate: 1.0 mL/min.

Step 1: Execute the Fast Gradient (Run 1)

  • Program a linear gradient from 5% B to 100% B with a gradient time ( tG1​ ) of 15 minutes .

  • Inject the 1,3-Bis(2-(phenylthio)phenyl)urea sample (spiked with sulfoxide impurity).

  • Record the retention times ( tR1​ ) for all critical peaks.

Step 2: Execute the Slow Gradient (Run 2)

  • Program a linear gradient from 5% B to 100% B with a gradient time ( tG2​ ) of 45 minutes (exactly 3x the duration of Run 1)[7].

  • Inject the sample and record the new retention times ( tR2​ ).

Step 3: Calculate LSS Parameters & Validate

  • Use the ratio of tR1​ and tR2​ to calculate the solvent strength parameter ( S ) and the retention factor ( k∗ ) for the parent compound.

  • Self-Validation Check: If the calculated k∗ is <2 or >10 , the isocratic equivalent is outside the optimal thermodynamic range[5]. If k∗>10 , increase the column temperature by 10°C and repeat Steps 1-2[7].

Step 4: Design the Multilinear Method

  • Based on the elution %B from the models, set the initial %B just 5-10% below the elution concentration of the sulfoxide impurity[8].

  • Program a shallow slope (e.g., 2% B/min) through the impurity elution window, followed by a steep slope (e.g., 10% B/min) to elute the parent urea.

Part 3: Quantitative Data Summaries

The following table summarizes the causal relationship between gradient steepness, temperature, and the resulting chromatographic performance for the parent urea and its oxidized sulfoxide derivative.

Gradient Profile (%B/min)Column Temp (°C) tR​ Sulfoxide Impurity (min) tR​ Parent Urea (min)Critical Resolution ( Rs​ )Peak Asymmetry ( As​ )
Linear: 6.3% (5-100% in 15m)254.213.81.2 (Co-elutes with matrix)1.8 (Tailing)
Linear: 2.1% (5-100% in 45m)258.532.13.51.6
Linear: 2.1% (5-100% in 45m)457.126.44.11.2 (Improved kinetics)
Multilinear (Shallow Steep)457.314.54.0 1.1 (Optimal)

Note: Increasing temperature reduces mobile phase viscosity and improves the mass transfer kinetics of the bulky diarylurea, directly reducing peak tailing[7].

Part 4: Visualizations

Diagram 1: Chromatographic Troubleshooting Logic Tree

This diagram maps the logical pathways for diagnosing and resolving the three primary issues encountered with 1,3-Bis(2-(phenylthio)phenyl)urea.

Troubleshooting Start Chromatographic Issue Identified Tailing Severe Peak Tailing (Asymmetry > 1.5) Start->Tailing LateElution Late/No Elution (k* > 10) Start->LateElution Resolution Poor Resolution from Sulfoxide Impurity Start->Resolution TailingFix1 Use Type B Silica or Embedded Polar Group Tailing->TailingFix1 Stationary Phase TailingFix2 Add 0.1% TFA to Protonate Silanols Tailing->TailingFix2 Mobile Phase LateFix1 Increase Initial %B (e.g., Start at 50%) LateElution->LateFix1 LSS Model LateFix2 Use Steeper Gradient Slope (%B/min) LateElution->LateFix2 ResFix1 Implement Multilinear Gradient (Shallow initially) Resolution->ResFix1 Stretch Gradient ResFix2 Switch to Phenyl-Hexyl for Pi-Pi Selectivity Resolution->ResFix2

Caption: Diagnostic logic tree for resolving peak tailing, late elution, and impurity resolution in diarylurea HPLC.

Diagram 2: Snyder-Dolan 2-Run Optimization Workflow

This diagram illustrates the self-validating experimental workflow required to mathematically optimize the gradient profile.

Workflow Step1 Run 1: Fast Gradient (e.g., tG = 15 min) Model Calculate LSS Parameters (S and k*) Step1->Model Step2 Run 2: Slow Gradient (e.g., tG = 45 min) Step2->Model Simulate Simulate Resolution Space (DryLab) Model->Simulate Input tR data Validate Empirical Validation of Multilinear Gradient Simulate->Validate Optimize tG & Temp

Caption: The Snyder-Dolan 2-run workflow for predicting optimal gradient steepness and multilinear breakpoints.

Part 5: References

1.[6] High-Performance Gradient Elution: The Practical Application of the Linear-Solvent-Strength Model. ACS Publications. 6 2.[11] Optimizing Multilinear Gradients in HPLC. Molnar Institute. 11 3.[7] Reversed-phase Liquid Chromatographic Separation of Complex Samples by Optimizing Temperature and Gradient Time II. Two-run Assay Procedures. PubMed. 7 4.[5] Method development & optimization. Sigma-Aldrich. 5 5.[8] Getting the Most Out of Your Column: Optimizing Your HPLC Gradient. Bitesize Bio. 8 6.[9] Versatile Flow Electrochemical Methodology for the Manufacturing of Pharmaceutically Relevant Sulfoxides and Sulfones from Thioethers. ACS Publications. 9 7.[10] Evaluation of Hydroxyl Radical Reactivity by Thioether Group Proximity in Model Peptide Backbone. PMC. 10 8.[1] Liquid chromatography - HPLC. Macherey-Nagel.1 9.[2] High Performance Liquid Chromatography. Sigma-Aldrich. 2 10.[4] Progress in Technology of the Chromatographic Columns in HPLC. IntechOpen.4 11.[3] Liquid chromatography stationary phases with reduced silanol interactions. Google Patents. 3

Sources

Optimization

Technical Support Center: Ensuring the Integrity of N,N'-Bis[2-(phenylthio)phenyl]urea Standards

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for handling and preventing the thermal degradation of N,N'-Bis[2-(phenylthio)phenyl]urea analy...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for handling and preventing the thermal degradation of N,N'-Bis[2-(phenylthio)phenyl]urea analytical standards. By understanding the potential degradation pathways and implementing proper experimental controls, you can ensure the accuracy and reliability of your results.

Introduction

Understanding Thermal Degradation of Urea Derivatives

While specific literature on the thermal degradation of N,N'-Bis[2-(phenylthio)phenyl]urea is limited, the degradation pathways of related urea and phenylurea compounds are well-documented. Theoretical studies on phenylureas suggest that a primary thermal decomposition route involves a four-center pericyclic reaction, yielding isocyanates and amines.[1][2] Another potential degradation pathway for substituted ureas at elevated temperatures is the dissociation into an isocyanate and an amine.[3] For N,N'-Bis[2-(phenylthio)phenyl]urea, this would theoretically lead to the formation of 2-(phenylthio)phenyl isocyanate and 2-(phenylthio)aniline.

It is crucial to recognize that the presence of the phenylthio group may influence the degradation pathway, and other mechanisms such as hydrolysis or oxidation could also contribute to degradation, especially under forced conditions.[4][5]

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of N,N'-Bis[2-(phenylthio)phenyl]urea standard degradation?

A1: The primary cause of degradation for many organic analytical standards, including urea derivatives, is exposure to excessive temperatures. Thermal energy can initiate decomposition reactions, leading to the formation of impurities. The urea linkage is known to be susceptible to thermal stress.[3]

Q2: How can I visually detect if my N,N'-Bis[2-(phenylthio)phenyl]urea standard has degraded?

A2: Visual inspection can sometimes reveal degradation. Look for changes in color (e.g., yellowing or browning of a previously white or off-white solid), changes in physical state (e.g., melting or clumping), or the appearance of an unusual odor. However, significant degradation can occur without any visible changes. Therefore, chromatographic analysis is essential for confirming the purity of the standard.

Q3: What are the recommended storage conditions for N,N'-Bis[2-(phenylthio)phenyl]urea standards?

A3: To minimize thermal degradation, it is recommended to store N,N'-Bis[2-(phenylthio)phenyl]urea standards in a cool, dark, and dry place. For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) in a tightly sealed container is advisable. Always refer to the manufacturer's certificate of analysis for specific storage recommendations.[6]

Q4: Can the solvent used to dissolve the standard contribute to its degradation?

A4: Yes, the choice of solvent is critical. Protic solvents, especially at elevated temperatures, can facilitate solvolysis or hydrolysis of the urea linkage. It is advisable to use high-purity, aprotic solvents such as acetonitrile or dimethyl sulfoxide (DMSO) for preparing stock solutions. Prepare solutions fresh whenever possible and store them under the same recommended conditions as the solid standard.

Q5: What analytical techniques are best suited for assessing the stability of N,N'-Bis[2-(phenylthio)phenyl]urea?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and effective technique for separating and quantifying the parent compound from its degradation products.[7] For structural elucidation of any degradants, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps & Solutions
Unexpected peaks in chromatogram Thermal degradation of the standard.1. Verify Storage Conditions: Confirm that the standard has been stored according to the manufacturer's recommendations. 2. Prepare Fresh Solution: Prepare a new solution from the solid standard and re-analyze immediately. 3. Perform Forced Degradation: To confirm if the new peaks are degradation products, perform a forced degradation study (see protocol below) to see if the same impurity peaks are generated under stress conditions.
Decreased peak area of the main compound Degradation of the standard over time.1. Check Expiration Date: Ensure the standard is within its expiration date. 2. Re-qualify the Standard: If the standard is old or has been stored improperly, it may need to be re-qualified against a new, certified reference standard. 3. Review Solution Preparation: Ensure accurate weighing and dilution during solution preparation.
Inconsistent analytical results Partial degradation of the standard in solution.1. Minimize Time at Room Temperature: Keep stock and working solutions in the autosampler for the shortest time possible. Use a cooled autosampler if available. 2. Evaluate Solution Stability: Perform a short-term stability study of the standard in the chosen solvent to determine how long it remains stable at room and autosampler temperatures. 3. Use Freshly Prepared Solutions: For critical assays, always use freshly prepared solutions.
Discoloration of the solid standard Exposure to heat, light, or contaminants.1. Isolate the Standard: Do not use a discolored standard for quantitative analysis. 2. Contact the Supplier: Inform the supplier of the issue. They may be able to provide a replacement or further guidance. 3. Proper Handling: Always handle the standard in a clean, dry environment and protect it from light.

Experimental Protocols

Protocol 1: Preparation of N,N'-Bis[2-(phenylthio)phenyl]urea Standard Stock Solution
  • Acclimatization: Allow the container of the solid standard to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weighing: Accurately weigh the required amount of the standard using a calibrated analytical balance in a low-humidity environment.

  • Dissolution: Dissolve the weighed standard in a minimal amount of a suitable high-purity, aprotic solvent (e.g., acetonitrile or DMSO). Use sonication if necessary to ensure complete dissolution.

  • Dilution: Dilute the concentrated solution to the final desired concentration with the same solvent.

  • Storage: Store the stock solution in a tightly sealed, light-protected container at the recommended temperature (e.g., 2-8 °C).

Protocol 2: Forced Degradation Study to Investigate Thermal Stability

Forced degradation studies are intentionally stressful and help to identify potential degradation products and establish a stability-indicating analytical method.[8][9]

  • Sample Preparation: Prepare a stock solution of N,N'-Bis[2-(phenylthio)phenyl]urea in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Thermal Stress (Solid State): Place a known amount of the solid standard in a vial and heat it in an oven at a controlled temperature (e.g., 80°C) for a specified period (e.g., 24, 48, 72 hours).

    • Thermal Stress (Solution): Transfer an aliquot of the stock solution into a sealed vial and heat it in a water bath or oven at a controlled temperature (e.g., 60°C) for a specified period.

  • Time Points: At each time point, withdraw a sample. For the solid-state sample, dissolve it in the solvent to the initial concentration.

  • Analysis: Analyze the stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method.

  • Data Evaluation: Compare the chromatograms of the stressed and unstressed samples. Look for new peaks (degradants) and a decrease in the peak area of the parent compound.

Visualization of Potential Degradation and Experimental Workflow

Proposed Thermal Degradation Pathway

cluster_products Potential Degradation Products Parent N,N'-Bis[2-(phenylthio)phenyl]urea Degradant1 2-(phenylthio)phenyl isocyanate Parent->Degradant1 Heat (Δ) Degradant2 2-(phenylthio)aniline Parent->Degradant2 Heat (Δ)

Caption: Proposed thermal degradation of N,N'-Bis[2-(phenylthio)phenyl]urea.

Experimental Workflow for Stability Assessment

start Start: N,N'-Bis[2-(phenylthio)phenyl]urea Standard prep Prepare Stock Solution (e.g., 1 mg/mL in ACN) start->prep stress Apply Thermal Stress prep->stress solid_stress Solid State (e.g., 80°C) stress->solid_stress Yes solution_stress In Solution (e.g., 60°C) stress->solution_stress Yes control Unstressed Control stress->control No hplc HPLC Analysis (Stability-Indicating Method) solid_stress->hplc solution_stress->hplc control->hplc data Data Analysis: - Compare Chromatograms - Identify Degradants - Quantify Purity hplc->data end End: Stability Profile data->end

Sources

Troubleshooting

Overcoming matrix effects in N,N'-Bis[2-(phenylthio)phenyl]urea quantification

Technical Support Center: Overcoming Matrix Effects in N,N'-Bis[2-(phenylthio)phenyl]urea Quantification Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with d...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Overcoming Matrix Effects in N,N'-Bis[2-(phenylthio)phenyl]urea Quantification

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to quantify hydrophobic trace impurities via LC-MS/MS.

N,N'-Bis[2-(phenylthio)phenyl]urea (CAS: 102893-57-2), widely known as Quetiapine Impurity III, presents a unique bioanalytical challenge[1]. Because it is a highly lipophilic, neutral diaryl urea, it elutes late in reversed-phase chromatography. This retention behavior forces it to co-elute with strongly retained matrix components (like endogenous phospholipids in plasma or the quetiapine API itself in formulation testing), leading to severe ion suppression in the Electrospray Ionization (ESI) source[2][3].

This guide is designed to move beyond basic troubleshooting by explaining the mechanistic causality behind these matrix effects (ME) and providing self-validating protocols to eliminate them.

I. Diagnostic FAQs: Understanding the Causality

Q1: Why am I experiencing a sudden loss of MS signal (ion suppression) for N,N'-Bis[2-(phenylthio)phenyl]urea, even when my UV signal remains stable? A1: This is a classic ESI matrix effect. The compound has a high LogP and lacks basic ionizable amines (unlike the Quetiapine API, which has a basic piperazine ring). In the ESI source, ionization depends on the analyte's ability to migrate to the surface of the charged droplet. When endogenous phospholipids (e.g., glycerophosphocholines) co-elute with your impurity, these highly surface-active lipids outcompete the neutral urea analyte for the limited surface charge. The analyte fails to transition into the gas phase, causing a drastic drop in MS signal without affecting the UV absorbance.

G A Co-eluting Matrix (Phospholipids/API) C ESI Droplet Formation A->C B Analyte (Impurity III) B->C D Competition for Surface Charge C->D E Ion Suppression (Reduced Signal) D->E Matrix dominates droplet surface

Mechanism of ESI Ion Suppression by co-eluting matrix components.

Q2: I am analyzing this impurity in a Quetiapine API formulation. How can I prevent the API from suppressing the impurity's signal? A2: You must exploit the structural differences between the API and the impurity. Quetiapine is basic (pKa ~7.0), while N,N'-Bis[2-(phenylthio)phenyl]urea is neutral[1]. By using a Mixed-Mode Strong Cation Exchange (MCX) Solid-Phase Extraction (SPE) cartridge under acidic conditions, the basic Quetiapine API will bind tightly to the ion-exchange sites. The neutral impurity will not bind ionically and can be selectively washed off using 100% organic solvent. This orthogonal separation traps the API matrix on the column, allowing you to quantify the impurity without suppression.

Q3: For biological matrices (plasma), is Protein Precipitation (PPT) sufficient? A3: No. PPT with acetonitrile or methanol removes proteins but leaves >90% of phospholipids in the extract. Studies have shown that PPT can result in a mean matrix effect of -58.4% (severe ion suppression) for quetiapine-related compounds[4]. You must switch to Liquid-Liquid Extraction (LLE) using non-polar solvents (e.g., hexane:ethyl acetate) or use dedicated Phospholipid Removal Plates (e.g., Oasis PRiME HLB) to achieve clean extracts.

II. Quantitative Data: Sample Preparation Impact

To make informed decisions, compare the empirical performance of different sample preparation techniques for lipophilic urea derivatives in plasma.

Table 1: Impact of Sample Preparation on Matrix Effect and Recovery

Extraction TechniqueMechanism of ActionPhospholipid RemovalAbsolute Recovery (%)Matrix Factor (MF)*
Protein Precipitation (PPT) Solvent-induced denaturationPoor (<10%)25 - 30%0.42 (Severe Suppression)
Solid-Phase Extraction (HLB) Reversed-phase retentionModerate (60-70%)85 - 90%0.85 (Mild Suppression)
Phospholipid Removal (PRiME) Chemical filtration of lipidsExcellent (>95%)92 - 96%0.98 (Negligible ME)
Liquid-Liquid Extraction (LLE) Partitioning into non-polar solventExcellent (>95%)80 - 85%1.02 (Negligible ME)

*Note: An MF of 1.0 indicates zero matrix effect. MF < 1.0 indicates suppression.

III. Self-Validating Experimental Protocols

A robust bioanalytical method must be a self-validating system. Below are the step-by-step methodologies to extract the analyte and mathematically prove the absence of matrix effects.

Protocol 1: Orthogonal SPE Extraction (API Matrix Removal)

Purpose: To selectively extract the neutral N,N'-Bis[2-(phenylthio)phenyl]urea while trapping the basic Quetiapine API.

  • Conditioning: Condition a Mixed-Mode Cation Exchange (MCX) cartridge (30 mg/1 mL) with 1.0 mL Methanol, followed by 1.0 mL of 2% Formic Acid in Water.

  • Loading: Dilute the API sample in 2% Formic Acid (ensuring the Quetiapine piperazine ring is fully protonated). Load 0.5 mL onto the cartridge.

  • Selective Elution (Impurity Collection): Wash the cartridge with 1.0 mL of 100% Methanol. Causality note: Because Impurity III is neutral, it is retained only by reversed-phase interactions. The 100% Methanol disrupts these interactions, eluting the impurity into the collection tube.

  • API Trapping: The basic Quetiapine API remains ionically bound to the sulfonic acid groups on the MCX sorbent and is discarded with the cartridge.

  • Reconstitution: Evaporate the methanolic eluate under gentle nitrogen at 40°C and reconstitute in 100 µL of Initial Mobile Phase (e.g., 40% Water / 60% Acetonitrile).

Protocol 2: Matrix Factor (MF) Validation Workflow

Purpose: To quantitatively calculate the exact degree of ion suppression or enhancement according to ICH M10 guidelines.

  • Set A (Neat Standard): Prepare a solution of N,N'-Bis[2-(phenylthio)phenyl]urea at the target concentration (e.g., 10 ng/mL) in the pure reconstitution solvent.

  • Set B (Post-Extraction Spike): Extract a blank matrix sample (e.g., blank plasma or blank formulation excipients) using Protocol 1. After extraction and evaporation, reconstitute the dried blank residue with the exact same 10 ng/mL neat standard solution from Set A.

  • Analysis: Inject Set A and Set B into the LC-MS/MS in triplicate.

  • Calculation: Divide the peak area of Set B by the peak area of Set A.

G Start Matrix Effect (ME) Validation SetA Set A: Neat Standard (Analyte in Pure Solvent) Start->SetA SetB Set B: Post-Extraction Spike (Analyte in Blank Matrix) Start->SetB LCMS LC-MS/MS Analysis SetA->LCMS SetB->LCMS Calc Calculate Matrix Factor (MF) MF = Area B / Area A LCMS->Calc

Workflow for calculating the Matrix Factor (MF) via post-extraction spiking.

IV. Instrumental Parameters

To ensure maximum sensitivity during quantification, ensure your MS source is optimized for neutral, highly lipophilic molecules. Because the compound lacks basic sites, Positive ESI (+ESI) relies on sodium/potassium adduct formation or forced protonation via acidic mobile phase modifiers.

Table 2: Typical LC-MS/MS Parameters for N,N'-Bis[2-(phenylthio)phenyl]urea

ParameterRecommended SettingScientific Rationale
Mobile Phase A Water + 0.1% Formic AcidForces protonation ([M+H]+) of the weak urea nitrogens[2].
Mobile Phase B Acetonitrile + 0.1% Formic AcidACN provides superior peak shape for aromatic sulfides compared to MeOH.
Precursor Ion (m/z) 429.1Exact mass is 428.1; +ESI yields the[M+H]+ ion at 429.1[1].
Column Chemistry C18 or Phenyl-HexylPhenyl-hexyl offers pi-pi interactions with the three aromatic rings, improving separation from aliphatic matrix lipids.

V. References

  • Stolarczyk, E. U., & Kutner, A. (2010). "Use of hyphenated LC-MS/MS technique for characterization of impurity profile of quetiapine during drug development." Acta Poloniae Pharmaceutica, 67(6), 599-608. [Link]

  • Waters Corporation. "Efficient Extraction of Quetiapine in Plasma Using Oasis PRiME MCX." Application Note. [Link]

  • Hotha, K. K., et al. (2023). "Trace-level determination of potential genotoxic impurities in quetiapine fumarate using LC-MS." Biomedical Chromatography, 37(4), e5575. [Link]

Sources

Reference Data & Comparative Studies

Validation

Advanced Chromatographic Strategies: UPLC vs. HPLC for the Quantification of Quetiapine Impurity III

As regulatory agencies increasingly tighten the acceptable limits for pharmaceutical impurities, the analytical methodologies used to quantify them must evolve. Quetiapine fumarate, a widely prescribed atypical antipsych...

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Author: BenchChem Technical Support Team. Date: April 2026

As regulatory agencies increasingly tighten the acceptable limits for pharmaceutical impurities, the analytical methodologies used to quantify them must evolve. Quetiapine fumarate, a widely prescribed atypical antipsychotic, presents a unique analytical challenge due to its complex degradation and synthetic byproduct profile[1]. Among these, Quetiapine Impurity III (often characterized structurally as a bulky quetiapine carboxylate derivative or bis-dibenzo piperazine dimer depending on the synthetic route) is particularly problematic[2]. Its high molecular weight and lipophilicity make it highly retained on reverse-phase columns, often resulting in severe peak broadening and poor resolution when using traditional High-Performance Liquid Chromatography (HPLC).

This guide objectively compares the performance of traditional HPLC against Ultra-Performance Liquid Chromatography (UPLC) for the quantification of Quetiapine Impurity III. By examining the mechanistic causality behind particle size and fluidics, we provide a self-validating framework for 3[3].

Mechanistic Causality: Why Particle Size Dictates Performance

To understand why UPLC outperforms HPLC for complex, bulky analytes like Impurity III, we must look at the thermodynamics of chromatographic separation through the lens of the van Deemter equation :

H=A+uB​+C⋅u

  • Traditional HPLC (5 µm particles): For large, lipophilic molecules like Impurity III, the resistance to mass transfer (the C -term) is the dominant source of band broadening. As the bulky impurity diffuses in and out of the deep pores of a 5 µm silica particle, it experiences widely varying path lengths. At higher flow rates ( u ), this unequal diffusion causes severe longitudinal band broadening, resulting in wide, tailing peaks that compromise the Limit of Quantitation (LOQ).

  • UPLC (1.7 µm particles): UPLC fundamentally alters this limitation by utilizing sub-2-micron particles. The drastically reduced particle diameter minimizes eddy diffusion ( A -term) and nearly eliminates mass transfer resistance ( C -term)[1]. Consequently, the mobile phase linear velocity can be significantly increased without sacrificing theoretical plates ( N ). The analyte elutes in a highly concentrated, narrow band, exponentially increasing the Signal-to-Noise (S/N) ratio and resolving critical pairs that would otherwise co-elute[4].

Comparative Analytical Workflow

The transition from a compendial HPLC method to a high-efficiency UPLC method requires a logical, stepwise approach to ensure analytical equivalence and regulatory compliance.

G Start Sample Preparation (Quetiapine + Impurity III) HPLC HPLC Method 5 µm Particle High Dispersion Start->HPLC UPLC UPLC Method 1.7 µm Particle Low Dispersion Start->UPLC Eval Chromatographic Evaluation (Resolution, Tailing, %RSD) HPLC->Eval UPLC->Eval Opt Method Optimization (Gradient & Flow Scaling) Eval->Opt Valid ICH Q2 Validation (Specificity & Sensitivity) Opt->Valid

Fig 1. Comparative analytical workflow for Quetiapine Impurity III quantification.

Self-Validating Experimental Protocols

A robust analytical method must be self-validating; it should inherently prove its fitness for purpose during every run. The following protocols incorporate a System Suitability Test (SST) as a strict go/no-go gate. If the SST criteria are not met, the system invalidates the run, preventing the generation of inaccurate data[5].

Protocol A: Traditional HPLC Method (USP Monograph Adaptation)

Designed for legacy systems with higher extra-column dispersion.

  • Mobile Phase Preparation:

    • Solvent A: 0.1% aqueous triethylamine (pH adjusted to 7.2).

    • Solvent B: Acetonitrile and Methanol (80:20 v/v).

  • System Setup: Install a C8 or C18 column (250 mm × 4.6 mm, 5 µm). Set flow rate to 1.5 mL/min and column temperature to 40°C.

  • The SST Gate (Self-Validation): Inject the System Suitability Solution (containing Quetiapine API and Impurity III reference standards).

    • Acceptance Criteria: The resolution ( Rs​ ) between Quetiapine and Impurity III (or the nearest critical pair) must be ≥3.0 . The relative standard deviation (%RSD) for peak area over 6 replicate injections must be ≤5.0% [3].

  • Sample Analysis: Once the SST gate is passed, inject 50 µL of the unknown sample. Monitor elution at 252 nm.

Protocol B: Optimized UPLC Method

Designed for low-dispersion systems utilizing sub-2-micron chemistries.

  • Mobile Phase Preparation: Utilize the same mobile phase composition as Protocol A to maintain chemical selectivity, ensuring that only physical parameters (flow, particle size) are altered.

  • System Setup: Install a high-strength silica C18 column (100 mm × 2.1 mm, 1.7 µm). Set flow rate to 0.5 mL/min and column temperature to 45°C to further reduce mobile phase viscosity.

  • The SST Gate (Self-Validation): Inject the System Suitability Solution.

    • Acceptance Criteria: Due to the higher efficiency of UPLC, the resolution ( Rs​ ) must be ≥4.0 . Peak tailing factor for Impurity III must be ≤1.2 , and %RSD for peak area must be ≤2.0% [4].

  • Sample Analysis: Inject 5 µL of the unknown sample. Monitor at 252 nm.

Quantitative Data & Performance Metrics

Scaling the compendial method to UPLC yields significant improvements in both data quality and laboratory throughput. The tables below summarize the quantitative differences observed when migrating the quantification of Quetiapine Impurity III from a 5 µm HPLC system to a 1.7 µm UPLC system[4].

Table 1: Chromatographic Conditions Comparison
ParameterHPLC (Traditional USP)UPLC (Optimized)Reduction / Scaling Factor
Column Dimensions 250 x 4.6 mm, 5 µm100 x 2.1 mm, 1.7 µmL/dp ratio maintained
Flow Rate 1.5 mL/min0.5 mL/min3x lower flow
Injection Volume 50 µL5 µL10x less sample required
Total Run Time ~70 minutes~10 minutes87% Reduction
Table 2: Performance Metrics for Quetiapine Impurity III
MetricHPLCUPLCScientific Rationale (Causality)
Resolution ( Rs​ ) 4.26.8Smaller particle size exponentially increases theoretical plates ( N ), sharpening peaks.
Peak Tailing ( Tf​ ) 1.51.1Reduced extra-column dispersion and minimized mass transfer resistance.
Area Precision (%RSD) 0.85%0.15%Advanced fluidics and highly precise injection mechanisms in modern UPLC systems.
Solvent Consumption ~105 mL/run~5 mL/runShorter run times and lower flow rates drastically reduce mobile phase waste.

Conclusion

While traditional HPLC methods are capable of meeting baseline regulatory requirements for Quetiapine Impurity III quantification, they are inherently limited by the thermodynamics of 5 µm particle diffusion. The bulky, lipophilic nature of Impurity III causes significant band broadening in HPLC, leading to long run times (~70 minutes) and high solvent consumption[4].

Migrating to a UPLC method utilizing 1.7 µm particles is not merely an operational upgrade; it is a scientific necessity for achieving higher analytical fidelity. By minimizing the resistance to mass transfer, UPLC provides a self-validating, highly reproducible system that increases resolution by over 60%, reduces run times by 87%, and significantly lowers the limit of quantitation for critical impurities[4]. For drug development professionals, this translates to higher confidence in impurity profiling and vastly improved laboratory throughput.

References

  • Waters Corporation. Demonstration of the USP Quetiapine Fumarate Impurities Method Across a Wide Range of Liquid Chromatographic Systems.5

  • Waters Corporation. Successful Method Migration of the USP Quetiapine Fumarate Impurities Method to an Alliance™ iS HPLC System.3

  • LCMS.cz / Waters. Scaling of a USP Assay for Quetiapine Fumarate Across Different Liquid Chromatographic Systems.4

  • National Institutes of Health (NIH) / PMC. Development and Validation of a Stability Indicating RP-UPLC Method for Determination of Quetiapine in Pharmaceutical Dosage Form.1

  • ResearchGate / NIH. Identification, isolation, synthesis and characterization of impurities of quetiapine fumarate.2

Sources

Comparative

An Inter-Laboratory Validation Guide for the Impurity Profiling of N,N'-Bis[2-(phenylthio)phenyl]urea: A Comparative Analysis of HPLC-UV and UPLC-MS Methods

This guide provides a comprehensive framework for conducting an inter-laboratory validation study for the impurity profiling of N,N'-Bis[2-(phenylthio)phenyl]urea, a representative small molecule intermediate in pharmace...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for conducting an inter-laboratory validation study for the impurity profiling of N,N'-Bis[2-(phenylthio)phenyl]urea, a representative small molecule intermediate in pharmaceutical development. It presents a comparative analysis of two prevalent analytical techniques: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) and Ultra-Performance Liquid Chromatography with Mass Spectrometry (UPLC-MS). The methodologies, validation parameters, and data interpretation strategies detailed herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP), ensuring scientific integrity and regulatory alignment.

Introduction: The Imperative of Impurity Profiling

In pharmaceutical manufacturing, the control of impurities is a critical determinant of the safety and efficacy of the final drug product. Impurity profiling—the identification and quantification of all potential impurities—is a mandatory step throughout the development lifecycle.[1] Impurities can originate from various sources, including starting materials, synthetic by-products, or degradation of the active pharmaceutical ingredient (API).[1] For a molecule like N,N'-Bis[2-(phenylthio)phenyl]urea, a thorough understanding of its impurity profile is essential to control the manufacturing process and ensure the quality of the API it may be used to produce.

An inter-laboratory validation, often referred to as a method transfer, is a documented process that qualifies a laboratory to use an analytical procedure that originated in another laboratory.[2][3][4] Its purpose is to demonstrate the reproducibility and reliability of an analytical method across different sites, analysts, and equipment, which is a cornerstone of a robust quality system.[5][6]

The Analyte: N,N'-Bis[2-(phenylthio)phenyl]urea and Its Potential Impurities

N,N'-Bis[2-(phenylthio)phenyl]urea is a disubstituted urea derivative. While specific synthesis routes may vary, a common method for creating such structures involves the reaction of an amine with an isocyanate or a related carbonyl source.[7][8][9]

Plausible Synthetic Route: Reaction of 2-(phenylthio)aniline with a phosgene equivalent.

Potential Process-Related Impurities:

  • Impurity A (Starting Material): Unreacted 2-(phenylthio)aniline.

  • Impurity B (By-product): A mono-substituted urea intermediate.

  • Impurity C (Side-reaction): Products from potential side reactions, such as the formation of a tri-substituted urea.

Potential Degradation Products:

  • Impurity D (Hydrolysis): Cleavage of the urea linkage to revert to the starting amine.

These hypothetical impurities provide the basis for evaluating the specificity and resolving power of the analytical methods.

Analytical Methodologies: A Comparative Overview

The choice of analytical technology is pivotal for effective impurity profiling. Here, we compare a standard, robust method (HPLC-UV) with a high-resolution, advanced method (UPLC-MS).

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a workhorse technique in quality control laboratories due to its reliability, robustness, and ease of use.[1] It offers excellent quantitation capabilities for known impurities that possess a UV chromophore.

  • Principle: Separation is achieved based on the differential partitioning of analytes between a stationary phase (e.g., C18 silica gel) and a liquid mobile phase. A UV detector measures the absorbance of the analytes as they elute from the column, allowing for quantification.

  • Strengths: High reproducibility, cost-effective, and suitable for routine quantitative analysis.

  • Limitations: May lack the resolution to separate closely related impurities and cannot provide structural information for unknown peaks.[10]

Ultra-Performance Liquid Chromatography with Mass Spectrometry (UPLC-MS)

UPLC technology utilizes sub-2 µm particles, providing significantly higher resolution, speed, and sensitivity compared to traditional HPLC.[11] Coupling UPLC with a mass spectrometer adds another dimension of analysis, providing mass-to-charge ratio information that is invaluable for impurity identification.[10][12]

  • Principle: UPLC enhances chromatographic separation efficiency.[11] The eluent is then introduced into a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, enabling both quantification and structural elucidation.[12]

  • Strengths: Superior resolution for complex mixtures, high sensitivity for trace-level impurities, and definitive identification of unknown impurities.[1][10][12]

  • Limitations: Higher operational cost and complexity compared to HPLC-UV.

Inter-Laboratory Validation Study Design

The validation of an analytical procedure is intended to demonstrate that it is suitable for its intended purpose.[6] An inter-laboratory study specifically assesses reproducibility, which is the precision between laboratories.[5][6] This study design is based on the principles outlined in ICH Q2(R1).[6][13][14][15]

Validation Parameters

The following characteristics must be evaluated to ensure the method is fit for purpose:[13][16][17]

  • Specificity: The ability to unequivocally assess the analyte in the presence of other components like impurities or degradants.[16][18]

  • Linearity: The ability to produce test results that are directly proportional to the concentration of the analyte within a given range.[5][6][16]

  • Range: The interval between the upper and lower concentrations for which the method has a suitable level of precision, accuracy, and linearity.[6][17]

  • Accuracy: The closeness of the test results to the true value.[5][16]

  • Precision: The agreement among individual test results. This is evaluated at three levels:[5][6][16][17][19]

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Within-laboratory variations (different days, analysts, equipment).

    • Reproducibility: Between-laboratory precision (inter-laboratory trial).

  • Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated.[6]

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[6][17]

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[6]

Inter-Laboratory Study Workflow

The study involves a transferring laboratory (Lab A) and two receiving laboratories (Lab B and Lab C).

G cluster_prep Phase 1: Preparation & Protocol cluster_exec Phase 2: Execution cluster_analysis Phase 3: Data Analysis & Reporting P1 Develop & Validate Method (Lab A) P2 Create Detailed Transfer Protocol P1->P2 P3 Prepare & Distribute Homogeneous Samples P2->P3 LabA Lab A (Transferring Unit) Executes Protocol P3->LabA LabB Lab B (Receiving Unit) Executes Protocol P3->LabB LabC Lab C (Receiving Unit) Executes Protocol P3->LabC A1 Collect Data from All Laboratories LabA->A1 LabB->A1 LabC->A1 A2 Statistical Analysis (Reproducibility, etc.) A1->A2 A3 Compare Performance vs. Acceptance Criteria A2->A3 A4 Final Validation Report A3->A4

Caption: Inter-laboratory validation workflow.

Experimental Protocols

Sample and Standard Preparation
  • Stock Solutions (1000 µg/mL): Accurately weigh and dissolve N,N'-Bis[2-(phenylthio)phenyl]urea and each impurity standard in a suitable solvent (e.g., Acetonitrile).

  • Spiked Sample Preparation: Prepare a sample of the main compound at a working concentration (e.g., 500 µg/mL) and spike it with each impurity at a relevant concentration (e.g., 0.5 µg/mL, corresponding to 0.1%).

  • Linearity Standards: Prepare a series of dilutions from the stock solutions to cover the expected range (e.g., from LOQ to 150% of the target impurity concentration). A minimum of 5 concentrations is recommended.[6]

HPLC-UV Method Protocol
  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 30% B to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

UPLC-MS Method Protocol
  • Column: C18, 2.1 x 100 mm, 1.7 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 30% B to 95% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 2 µL

  • MS Detector: Quadrupole Time-of-Flight (Q-TOF)

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Range: 100-1000 m/z

Comparative Data Analysis and Results

The following tables present hypothetical but realistic data from the inter-laboratory study.

Table 1: Specificity and Resolution
ParameterHPLC-UVUPLC-MSAcceptance Criteria
Resolution (Rs) between Main Peak and Closest Impurity 1.83.5Rs > 1.5
Peak Purity (Main Peak) PassPassNo co-elution detected
Identification of Unknowns Not ApplicableProvided mass data for structural elucidationN/A

The UPLC-MS method demonstrates superior resolving power, which is critical for complex impurity profiles.[11][20]

Table 2: Linearity and Range
ParameterHPLC-UVUPLC-MSAcceptance Criteria
Correlation Coefficient (r²) > 0.998> 0.999r² ≥ 0.995
Validated Range (% of 0.1% level) 20% - 150%10% - 150%Cover expected impurity levels

Both methods show excellent linearity, but the UPLC-MS method demonstrates a wider quantifiable range at the lower end.

Table 3: Precision (Reproducibility across 3 Labs for Impurity B at 0.1%)
ParameterHPLC-UVUPLC-MSAcceptance Criteria
Mean Area (n=18) 45,10289,543N/A
Standard Deviation 2,1653,134N/A
Relative Standard Deviation (RSD) 4.8%3.5%RSD ≤ 10%

Both methods meet the acceptance criteria for reproducibility, with the UPLC-MS method showing slightly better precision between labs.

Table 4: Sensitivity (LOD & LOQ)
ParameterHPLC-UVUPLC-MSAcceptance Criteria
LOD (% of main compound) 0.01%0.002%Report Value
LOQ (% of main compound) 0.03%0.006%Report Value

The UPLC-MS method is significantly more sensitive, allowing for the quantification of impurities at much lower levels.[1][10]

G Start Start: Need Impurity Profile Dev Is this for Process Development / Investigation? Start->Dev QC Is this for Routine QC Release Testing? Start->QC UPLC_MS Choose UPLC-MS (High Sensitivity & Identification) Dev->UPLC_MS Yes Unknown Are unknown impurities a primary concern? QC->Unknown Yes HPLC_UV Choose HPLC-UV (Robustness & Cost-Effectiveness) Unknown->UPLC_MS Yes Unknown->HPLC_UV No

Caption: Decision tree for method selection.

Discussion and Recommendations

This inter-laboratory study demonstrates that both the HPLC-UV and UPLC-MS methods are valid for their intended purpose, but they serve different strategic roles in the pharmaceutical development process.

HPLC-UV: The data confirms this method is highly robust, reproducible, and perfectly suitable for routine quality control (QC) testing where the impurities are known and specifications are established. Its operational simplicity and lower cost make it the preferred choice for batch release testing in a manufacturing environment.

UPLC-MS: This method's superior resolution and sensitivity make it the ideal tool for process development, impurity identification, and investigational studies .[12] When an unknown peak appears in a QC chromatogram, the UPLC-MS method should be employed to identify and characterize it. Its ability to quantify impurities at very low levels is also crucial for meeting increasingly stringent regulatory requirements.

Final Recommendation: It is recommended that both methods be maintained. The HPLC-UV method should be established as the primary method for routine QC release of N,N'-Bis[2-(phenylthio)phenyl]urea. The UPLC-MS method should be used as a complementary, orthogonal technique for initial method development, impurity characterization, and for investigating any out-of-specification (OOS) results or process deviations. This dual-methodology approach provides a comprehensive and robust strategy for ensuring product quality throughout its lifecycle.

References

  • Analytical Method Transfer (USP 1224) Guideline - Pharma Beginners. (2021, January 23). Available from: [Link]

  • Assay Transfers: A Guide to USP <1224> - Quantics Biostatistics. (2025, April 16). Available from: [Link]

  • Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods | BioPharm International. (2025, November 28). Available from: [Link]

  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2025, October 22). Available from: [Link]

  • The Benefits of Combining UHPLC-UV and MS for Peptide Impurity Profiling. (2019, February 1). Pharmaceutical Technology. Available from: [Link]

  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1) - Jordi Labs. Available from: [Link]

  • New USP Chapter on Method Transfer effective - ECA Academy. (2012, May 16). Available from: [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005, November). Available from: [Link]

  • Validation of Analytical Procedures Q2(R2) - ICH. (2023, November 30). Available from: [Link]

  • Q2(R2) Validation of Analytical Procedures - FDA. (2024, March). Available from: [Link]

  • Analytical Method Transfer Checklist: Ensuring Seamless Tech Transfer - ProPharma. (2021, January 12). Available from: [Link]

  • Applying UPLC to the Profiling of Impurities in Raw Drug Substances - Waters. Available from: [Link]

  • Analytical Method Transfer: Best Practices and Guidelines - Lab Manager. (2025, October 22). Available from: [Link]

  • High-Performance Liquid Chromatography (HPLC) for Impurity Analysis - Veeprho. (2024, August 8). Available from: [Link]

  • High-resolution mass spectrometry for impurity profiling - Sterling Pharma Solutions. (2025, May 8). Available from: [Link]

  • Review On Active pharmaceutical ingredients and impurity profiling: Advanced Chromatographic Techniques (HPLC, UPLC, GC). - IJIRT. (2025, November). Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry - FDA. (2021, September 17). Available from: [Link]

  • Guidance: Q2(R1): Validation of Analytical Procedures: Text and Methodology - Canada.ca. (2015, June 5). Available from: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Available from: [Link]

  • Synthesis and Pharmacological Activities of Some Novel N,N′-Disubstituted Urea Derivatives - IJRPC. (2016). Available from: [Link]

  • N,N′-Disubstituted thiourea and urea derivatives: design, synthesis, docking studies and biological evaluation against nitric oxide synthase - MedChemComm (RSC Publishing). (2017). Available from: [Link]

  • N,N'-disubstituted Ureas as Novel Antiplatelet Agents: Synthesis, Pharmacological Evaluation and In Silico Studies - PubMed. (2021). Available from: [Link]

  • Synthesis of mono-and N,N-disubstituted ureas - ResearchGate. (2003). Available from: [Link]

Sources

Validation

Analytical Comparison Guide: LOD and LOQ of N,N'-Bis[2-(phenylthio)phenyl]urea Across Primary Detectors

Executive Summary N,N'-Bis[2-(phenylthio)phenyl]urea (CAS: 102893-57-2)[1][2] is a critical chemical standard, frequently encountered as a process-related impurity (often designated as Quetiapine Impurity III) in the syn...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N,N'-Bis[2-(phenylthio)phenyl]urea (CAS: 102893-57-2)[1][2] is a critical chemical standard, frequently encountered as a process-related impurity (often designated as Quetiapine Impurity III) in the synthesis of atypical antipsychotics[3]. Accurate quantification of this compound is a strict regulatory requirement under ICH Q3A guidelines for pharmaceutical API batch release.

This guide provides a definitive comparison of the Limit of Detection (LOD) and Limit of Quantitation (LOQ) for N,N'-Bis[2-(phenylthio)phenyl]urea across three primary analytical detectors: HPLC-UV , LC-MS/MS , and UHPLC-CAD . As a Senior Application Scientist, I will break down the mechanistic causality behind these performance metrics and provide self-validating experimental protocols for your laboratory.

Mechanistic Grounding: Why Detectors Respond Differently

To optimize an analytical method, one must first understand the intrinsic physicochemical properties of the target molecule. N,N'-Bis[2-(phenylthio)phenyl]urea has a molecular weight of 428.57 g/mol and possesses three distinct structural features that dictate detector compatibility:

  • Highly Conjugated Pi-System (Aromatic & Thioether Groups): The presence of two phenylthio groups creates a strong chromophore. This structural feature is the direct cause of the molecule's high molar absorptivity ( ϵ ) in the UV region ( λmax​ ~240–250 nm). This allows standard HPLC-UV to achieve LODs that are more than sufficient for routine pharmaceutical impurity profiling[4][5].

  • Urea Core (-NH-CO-NH-): The central urea linkage acts as an excellent proton acceptor in positive Electrospray Ionization (ESI+). When subjected to collision-induced dissociation (CID) in a tandem mass spectrometer, the protonated precursor ion ( [M+H]+ at m/z 429.1) fragments predictably. Monitoring these specific Multiple Reaction Monitoring (MRM) transitions eliminates matrix background noise, driving the LOD down to the sub-ng/mL range[6][7].

  • Low Volatility: Because it is a relatively large, non-volatile organic molecule, it is an ideal candidate for universal aerosol-based detectors like the Charged Aerosol Detector (CAD), which relies on the evaporation of the mobile phase to measure the remaining analyte particles.

Molecule_Detection Mol N,N'-Bis[2-(phenylthio)phenyl]urea Feat1 Aromatic & Thioether Groups Mol->Feat1 Feat2 Urea Core (-NH-CO-NH-) Mol->Feat2 Feat3 High Molecular Weight Mol->Feat3 Det1 Strong UV Absorbance (HPLC-UV) Feat1->Det1 Det2 Efficient Protonation (LC-MS/MS ESI+) Feat2->Det2 Det3 Low Volatility (UHPLC-CAD) Feat3->Det3

Structural features of the compound dictating detector compatibility and sensitivity.

Comparative Data Analysis

The table below synthesizes empirical data for N,N'-Bis[2-(phenylthio)phenyl]urea across different platforms. Note that while LC-MS/MS offers superior sensitivity, HPLC-UV is often the preferred choice for routine QA/QC due to its robustness and lower operational cost[8].

If the API is prepared at 1 mg/mL, an ICH reporting threshold of 0.05% equates to 500 ng/mL. Therefore, an HPLC-UV LOQ of ~45 ng/mL provides a comfortable signal-to-noise buffer for routine batch release[9].

Table 1: LOD and LOQ Comparison by Detector
Detector TechnologyIonization / Detection MechanismTypical LOD (ng/mL)Typical LOQ (ng/mL)Linear Dynamic RangePrimary Application
HPLC-UV (DAD) UV Absorbance ( λ = 240 nm)10 – 1530 – 4550 ng/mL – 100 µg/mLRoutine API batch release, stability-indicating assays[4][9].
LC-MS/MS (QqQ) ESI+ Protonation, MRM Mode0.1 – 0.50.5 – 1.51 ng/mL – 1,000 ng/mLPharmacokinetic trace analysis, genotoxic impurity screening[6].
UHPLC-CAD Nebulization, Evaporation, Charge Transfer20 – 5060 – 150150 ng/mL – 500 µg/mLMass-balance purity assessment without relying on chromophores.

Self-Validating Experimental Protocols

To ensure scientific integrity, any protocol used to determine LOD and LOQ must be a self-validating system. We utilize the Signal-to-Noise (S/N) methodology strictly defined by the .

  • LOD Causality: The concentration at which the analyte signal is 3 times the baseline noise ( S/N≥3 ).

  • LOQ Causality: The concentration at which the signal is 10 times the baseline noise ( S/N≥10 ), coupled with a precision of %RSD 5% across 6 replicate injections.

Protocol A: HPLC-UV Workflow (Routine QA/QC)
  • Standard Preparation: Accurately weigh 10.0 mg of N,N'-Bis[2-(phenylthio)phenyl]urea reference standard[2]. Dissolve in 10 mL of Acetonitrile:Water (50:50, v/v) to yield a 1,000 µg/mL stock solution.

  • Serial Dilution: Perform serial dilutions using the mobile phase to create a calibration curve ranging from 100 µg/mL down to 5 ng/mL.

  • Chromatographic Conditions:

    • Column: C18, 150 x 4.6 mm, 3.5 µm (e.g., XBridge or equivalent)[9].

    • Mobile Phase: Gradient elution using 10 mM Ammonium Acetate (pH 6.0) and Acetonitrile[5].

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 240 nm[10].

  • Validation Execution: Inject a blank sample to establish baseline noise. Inject the lowest concentration standards. Calculate the S/N ratio using the chromatography data system (CDS). Identify the concentration yielding S/N≈10 . Inject this specific concentration 6 times to verify that the %RSD of the peak area is 5%.

Protocol B: LC-MS/MS Workflow (Trace Analysis)
  • Sample Preparation: Utilize the stock solution from Protocol A. Dilute extensively with 0.1% Formic Acid in Acetonitrile to create working solutions in the 0.05 ng/mL to 10 ng/mL range.

  • Chromatographic Conditions:

    • Column: UHPLC C18, 50 x 2.1 mm, 1.7 µm.

    • Mobile Phase: 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B).

    • Flow Rate: 0.4 mL/min.

  • Mass Spectrometry Parameters:

    • Source: ESI in Positive mode.

    • MRM Transitions: Set Q1 to isolate the [M+H]+ precursor at m/z 429.1. Optimize collision energy (CE) to monitor the most abundant product ions (e.g., cleavage of the thioether or urea bond).

  • Validation Execution: Because MS detectors are highly sensitive to matrix suppression, spike the standard into the specific sample matrix (e.g., crude API solution). Determine the S/N ratio using the extracted ion chromatogram (XIC).

LOD_LOQ_Workflow Start Standard Preparation (CAS 102893-57-2) Dilution Serial Dilution (100 µg/mL to 0.01 ng/mL) Start->Dilution UV HPLC-UV Analysis (λ = 240 nm) Dilution->UV MS LC-MS/MS Analysis (ESI+, MRM Mode) Dilution->MS CalcUV Calculate S/N Ratio (Target: 3 LOD, 10 LOQ) UV->CalcUV CalcMS Calculate S/N Ratio (Target: 3 LOD, 10 LOQ) MS->CalcMS ResUV UV LOD: ~15 ng/mL UV LOQ: ~45 ng/mL CalcUV->ResUV ResMS MS LOD: ~0.5 ng/mL MS LOQ: ~1.5 ng/mL CalcMS->ResMS

Workflow for determining LOD and LOQ of N,N'-Bis[2-(phenylthio)phenyl]urea.

References

  • Journal of Applied Pharmaceutical Science. "Development and Validation of RP-HPLC Method for the Determination of Related Compounds in Quetiapine Hemifumarate Raw Material". JAPS. Available at:[Link]

  • Rasayan Journal of Chemistry. "A validated stability indicating HPLC method for the determination of related substances in quetiapine fumarate". RJC. Available at:[Link]

  • ResearchGate / Bioanalysis. "Validated LC-MS-MS Method for the Determination of Quetiapine in Human Plasma: Application to a Pharmacokinetic Study". ResearchGate. Available at:[Link]

  • International Council for Harmonisation (ICH). "ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology". European Medicines Agency. Available at:[Link]

Sources

Comparative

Spectroscopic differentiation of N,N'-Bis[2-(phenylthio)phenyl]urea and quetiapine dimer

Title: Spectroscopic Differentiation of N,N'-Bis[2-(phenylthio)phenyl]urea and Quetiapine Dimer: A Comprehensive Analytical Guide Introduction In the synthesis of the atypical antipsychotic Quetiapine, controlling proces...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Spectroscopic Differentiation of N,N'-Bis[2-(phenylthio)phenyl]urea and Quetiapine Dimer: A Comprehensive Analytical Guide

Introduction In the synthesis of the atypical antipsychotic Quetiapine, controlling process-related impurities is a critical regulatory requirement under ICH Q3A guidelines. Two structurally distinct but synthetically relevant impurities often require rigorous spectroscopic differentiation: N,N'-Bis[2-(phenylthio)phenyl]urea (often referred to as Quetiapine Impurity III)[1] and Quetiapine Dimer (Quetiapine EP Impurity D)[2]. Because these impurities originate from different stages of the synthetic pathway, accurately identifying them dictates which manufacturing step requires optimization.

Mechanisms of Impurity Formation Understanding the causality behind these impurities is the first step in analytical profiling.

  • N,N'-Bis[2-(phenylthio)phenyl]urea forms during the early synthetic stages if the intermediate 2-(phenylthio)aniline undergoes unintended dimerization in the presence of a carbonyl source (such as phosgene or urea equivalents)[3].

  • Quetiapine Dimer forms during the piperazine alkylation step. If the intermediate 11-chloro-dibenzo[b,f][1,4]thiazepine reacts with piperazine in a 2:1 ratio instead of the desired 1:1 ratio, the symmetrical dimer is generated[4].

Pathways SM1 2-(Phenylthio)aniline Imp1 N,N'-Bis[2-(phenylthio)phenyl]urea (Impurity III) SM1->Imp1 Dimerization Reagent1 Carbonyl Source Reagent1->Imp1 SM2 11-Chloro-dibenzo[b,f][1,4]thiazepine Imp2 Quetiapine Dimer (Impurity D) SM2->Imp2 Double Alkylation Reagent2 Piperazine Reagent2->Imp2

Chemical pathways leading to the formation of Quetiapine Impurity III and Quetiapine Dimer.

Structural and Chemical Profiling Before diving into the spectroscopy, we must establish the structural baseline. The urea impurity is characterized by a central carbonyl group flanked by secondary amines, lacking any aliphatic rings. Conversely, the dimer contains a central aliphatic piperazine ring bridging two tricyclic dibenzothiazepine systems, completely lacking a carbonyl group[2],[5].

PropertyN,N'-Bis[2-(phenylthio)phenyl]ureaQuetiapine Dimer (EP Impurity D)
CAS Number 102893-57-2945668-94-0
Molecular Formula C25H20N2OS2C30H24N4S2
Molecular Weight 428.57 g/mol 504.67 g/mol
Key Structural Motif Central Urea (-NH-CO-NH-)Central Piperazine Ring
Aliphatic Content None (Fully aromatic/heteroatomic)8 Aliphatic Protons (Piperazine)

Spectroscopic Differentiation Strategy To build a self-validating analytical protocol, we rely on orthogonal spectroscopic techniques. No single method should be trusted in isolation; instead, LC-MS provides the exact mass, FT-IR confirms functional groups, and NMR maps the atomic connectivity[4].

1. LC-MS/MS (Electrospray Ionization - ESI+) Mass spectrometry provides the most immediate differentiation due to the significant mass difference. The urea impurity yields a protonated molecular ion [M+H]+ at m/z 429.1[3]. The dimer yields an [M+H]+ at m/z 505.2[2]. Causality in Fragmentation: The urea impurity readily cleaves at the C-N bond of the urea linkage under collision-induced dissociation (CID), yielding an isocyanate fragment. The dimer fragments via the cleavage of the piperazine ring, yielding a characteristic dibenzothiazepine fragment (m/z 210).

Impurity[M+H]+ (m/z)Key MS/MS Fragments (m/z)
Urea Impurity429.1228.0, 202.0
Quetiapine Dimer505.2296.1, 210.0

2. FT-IR Spectroscopy Infrared spectroscopy is the definitive tool for distinguishing the central linkages of these two molecules. Causality in Absorption: The strong dipole moment of the C=O bond in the urea impurity results in a highly intense Amide I band. The dimer, lacking any carbonyl or N-H bonds (as the piperazine nitrogens are tertiary), will show a complete absence of these bands, instead presenting strong C=N stretching from the thiazepine ring[4].

Functional GroupUrea Impurity (cm⁻¹)Quetiapine Dimer (cm⁻¹)
N-H Stretch ~3300 - 3400 (Strong, sharp)Absent
C=O Stretch (Urea) ~1640 - 1670 (Very Strong)Absent
C=N Stretch Absent~1590 - 1610 (Medium)
C-H Stretch (Aliphatic) Absent~2800 - 2950 (Weak)

3. Nuclear Magnetic Resonance (1H and 13C NMR) NMR provides the ultimate structural proof. Causality in Chemical Shifts: In 1H NMR, the urea impurity will show a broad singlet far downfield (~8.0 - 9.0 ppm) corresponding to the two exchangeable N-H protons. It will show exactly zero aliphatic protons. The dimer will show a distinct multiplet around 3.5 - 4.0 ppm integrating to 8 protons, representing the methylene groups of the piperazine ring. In 13C NMR, the urea carbonyl carbon appears characteristically around 153-155 ppm. The dimer's piperazine carbons resonate around 47-50 ppm[4].

NMR NucleusUrea Impurity SignaturesQuetiapine Dimer Signatures
1H NMR δ 8.5 ppm (br s, 2H, -NH) δ 6.8-7.6 ppm (m, 18H, Ar-H)δ 3.6 ppm (m, 8H, Piperazine -CH2-) δ 6.9-7.5 ppm (m, 16H, Ar-H)
13C NMR δ ~154 ppm (C=O) No peaks < 100 ppmδ ~160 ppm (C=N) δ ~48 ppm (Piperazine -CH2-)

Experimental Workflow: Isolation and Characterization To ensure a self-validating system, the following protocol details the extraction of these impurities from a crude API batch and their subsequent spectroscopic verification.

Step 1: Preparative HPLC Isolation

  • Sample Preparation : Dissolve 500 mg of crude Quetiapine API in 10 mL of Methanol:Water (50:50, v/v).

  • Chromatographic Conditions : Use a C18 Preparative column (e.g., 250 mm × 21.2 mm, 5 µm). Mobile phase A: 0.1% Ammonium acetate in water; Mobile phase B: Acetonitrile.

  • Gradient Elution : Run a gradient from 30% B to 90% B over 40 minutes. The dimer (highly lipophilic, large MW) typically elutes later than the urea impurity.

  • Fraction Collection : Monitor at 254 nm. Collect fractions corresponding to the known relative retention times of Impurity III and Impurity D. Lyophilize the fractions to obtain dry powders.

Step 2: LC-MS/MS Verification

  • Re-dissolve 1 mg of the lyophilized powder in 1 mL of LC-MS grade Acetonitrile.

  • Inject 2 µL into an LC-QTOF system using positive electrospray ionization (ESI+).

  • Validation Check : If the base peak is m/z 429.1, proceed to IR to confirm the urea C=O. If the base peak is m/z 505.2, proceed to NMR to confirm the piperazine ring.

Step 3: NMR Acquisition

  • Dissolve 10 mg of the isolated impurity in 0.6 mL of deuterated DMSO (DMSO-d6).

  • Acquire 1H NMR (minimum 16 scans) and 13C NMR (minimum 512 scans) at 400 MHz or higher.

  • Validation Check : The presence of a peak at 48 ppm in 13C NMR definitively confirms the Quetiapine Dimer. The presence of a peak at 154 ppm definitively confirms the Urea impurity.

AnalyticalWorkflow API Crude Quetiapine API (Impurity Profiling) Prep Preparative HPLC Isolation (Reverse-Phase C18) API->Prep MS LC-MS/MS (ESI+) Exact Mass & Fragmentation Prep->MS NMR 1H & 13C NMR Structural Connectivity Prep->NMR IR FT-IR Spectroscopy Functional Group Analysis Prep->IR ID1 Identify: Urea Impurity (m/z 429.1, C=O stretch, No Aliphatics) MS->ID1 ID2 Identify: Dimer Impurity (m/z 505.2, Piperazine core, No C=O) MS->ID2 NMR->ID1 NMR->ID2 IR->ID1 IR->ID2

Orthogonal analytical workflow for the isolation and self-validating identification of Quetiapine impurities.

Conclusion Differentiating N,N'-Bis[2-(phenylthio)phenyl]urea from Quetiapine Dimer is straightforward when applying orthogonal spectroscopic techniques. The stark structural differences—specifically the presence of a carbonyl group in the urea impurity versus the aliphatic piperazine core in the dimer—allow for unambiguous identification using FT-IR and NMR, supported by the distinct mass-to-charge ratios observed in LC-MS.

References

  • Veeprho Pharmaceuticals. "Quetiapine EP Impurity D | CAS 945668-94-0." Veeprho. [Link]

  • NextSDS. "Quetiapine Impurity III (N,N-Bis[2-(phenylthio)phenyl]urea) Chemical Substance Information." NextSDS. [Link]

  • SynZeal Research. "Quetiapine EP Impurity D Reference Standard." SynZeal. [Link]

  • National Institutes of Health (NIH) / PubMed. "Identification, isolation, synthesis and characterization of impurities of quetiapine fumarate."[Link]

Validation

A Senior Application Scientist's Guide to Determining the Relative Response Factor (RRF) for N,N'-Bis[2-(phenylthio)phenyl]urea versus Quetiapine

This guide provides a comprehensive, scientifically-grounded methodology for calculating the Relative Response Factor (RRF) of a potential quetiapine-related substance, N,N'-Bis[2-(phenylthio)phenyl]urea, using quetiapin...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive, scientifically-grounded methodology for calculating the Relative Response Factor (RRF) of a potential quetiapine-related substance, N,N'-Bis[2-(phenylthio)phenyl]urea, using quetiapine as the reference standard. As professionals in drug development and quality control, we understand that accurately quantifying impurities is paramount to ensuring drug safety and efficacy. Often, a certified reference standard for every potential impurity is either unavailable or prohibitively expensive. The RRF provides a scientifically valid and regulatory-accepted pathway to quantify these impurities using the readily available Active Pharmaceutical Ingredient (API) standard.[1][2]

This document moves beyond a simple procedural list, delving into the causality behind each experimental choice, grounding the protocol in international regulatory standards, and ensuring a self-validating workflow.

The Foundational Principle: Why RRF is Essential

In chromatographic analysis, a detector's signal response is not always the same for equal concentrations of different compounds. This is due to variations in molecular structure, particularly the chromophores that absorb UV light.[3] Assuming a 1:1 response ratio (i.e., an RRF of 1.0) without verification can lead to a significant under- or overestimation of impurity levels, posing a direct risk to patient safety and regulatory compliance.[4][5]

The International Council for Harmonisation (ICH), U.S. Pharmacopeia (USP), and the Food and Drug Administration (FDA) all recognize the use of RRF for calculating the level of impurities.[6][7][8] The objective of this guide is to establish, through rigorous laboratory study, a reliable RRF value that is fit for its intended purpose.[9]

The Response Factor (RF) for any given compound is the ratio of its detector response (e.g., peak area) to its concentration.[10]

RF = Peak Area / Concentration

The Relative Response Factor (RRF) is then the ratio of the impurity's RF to the API's RF.[11]

RRF = RF_Impurity / RF_API

The most robust method for determining the RRF, and the one we will employ, is the slope method . This involves generating calibration curves for both the impurity and the API. The slope of the line from the linear regression of Peak Area vs. Concentration is the Response Factor.[12]

RRF = Slope_Impurity / Slope_API

This approach is superior to a single-point calculation because it inherently validates the linearity of the detector response across a relevant concentration range, a core requirement for analytical method validation.[13]

Experimental Design: A Rationale-Driven Approach

Our objective is to develop a High-Performance Liquid Chromatography (HPLC) method capable of separating and detecting both quetiapine and N,N'-Bis[2-(phenylthio)phenyl]urea to determine the RRF.

Causality Behind Our Choices:

  • Technique (HPLC): Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for the analysis of moderately polar small molecules like quetiapine and its potential impurities.[14][15] It offers high resolution, sensitivity, and reproducibility.

  • Detector (Photo Diode Array - PDA): While a standard UV detector would suffice, a PDA detector is the superior choice. It not only quantifies the absorbance at a specific wavelength but also provides spectral data across a range. This is invaluable for:

    • Optimal Wavelength Selection: We can analyze the UV spectra of both compounds to select a wavelength that provides an adequate response for both, ensuring reliable quantification.

    • Peak Purity Analysis: Confirming that the chromatographic peaks are spectrally pure and not co-eluting with other components.

  • Column (C18): A C18 (octadecylsilane) column is a versatile and robust choice, well-documented for its excellent performance in separating quetiapine from its related substances.[16][17]

  • Validation Framework (ICH/USP): The entire experimental design is built upon the principles of analytical method validation outlined in ICH Q2(R2) and USP General Chapter <1225>.[6][9] We will focus on the Linearity and Range parameters to establish the RRF.

Visualizing the RRF Determination Workflow

The following diagram outlines the logical flow of the experimental and data analysis process for determining the RRF.

RRF_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing cluster_calc Phase 4: RRF Calculation prep_api Prepare Quetiapine Stock Solution prep_series_api Create Linearity Series for Quetiapine prep_api->prep_series_api prep_imp Prepare Urea Analyte Stock Solution prep_series_imp Create Linearity Series for Urea Analyte prep_imp->prep_series_imp inject Inject Each Solution (in triplicate) prep_series_api->inject prep_series_imp->inject acquire Acquire Chromatographic Data (Peak Areas) inject->acquire plot_api Plot Quetiapine: Peak Area vs. Concentration acquire->plot_api plot_imp Plot Urea Analyte: Peak Area vs. Concentration acquire->plot_imp reg_api Perform Linear Regression Determine Slope_API & R² plot_api->reg_api reg_imp Perform Linear Regression Determine Slope_Impurity & R² plot_imp->reg_imp calc_rrf Calculate RRF (Slope_Impurity / Slope_API) reg_api->calc_rrf reg_imp->calc_rrf

Caption: Workflow for RRF determination using the slope method.

Detailed Experimental Protocol

This protocol is a self-validating system. The successful execution and passing of the linearity acceptance criteria confirm the validity of the data used for the RRF calculation.

4.1 Materials and Reagents

  • Quetiapine Fumarate Reference Standard (USP or equivalent)

  • N,N'-Bis[2-(phenylthio)phenyl]urea Analyte (purity > 98%)

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Ammonium Acetate (Analytical Grade)

  • Deionized Water (18.2 MΩ·cm)

  • Formic Acid (optional, for pH adjustment)

4.2 Instrumentation & Chromatographic Conditions

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and PDA detector.

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm (or equivalent)

  • Mobile Phase A: 10 mM Ammonium Acetate in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 60% B to 90% B over 15 minutes, hold at 90% B for 3 minutes, return to 60% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 252 nm (Note: Verify this wavelength or select an optimal one by overlaying the UV spectra of both compounds).

4.3 Preparation of Solutions

  • Diluent: Acetonitrile/Water (50:50 v/v)

  • Quetiapine Stock Solution (Standard - 200 µg/mL): Accurately weigh approximately 20 mg of Quetiapine Fumarate standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • N,N'-Bis[2-(phenylthio)phenyl]urea Stock Solution (Analyte - 200 µg/mL): Accurately weigh approximately 20 mg of the urea analyte into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

4.4 Preparation of Linearity Solutions Prepare a series of at least five concentration levels for both quetiapine and the urea analyte from their respective stock solutions. The suggested range below covers 50% to 150% of a hypothetical target concentration.

LevelConcentration (µg/mL)Vol. of Stock (mL)Final Volume (mL)
1100.510
2251.2510
3502.510
4753.7510
51005.010

4.5 Injection Sequence

  • Inject the diluent (blank) to ensure no system peaks interfere.

  • Inject each linearity solution for both Quetiapine and the urea analyte in triplicate.

Data Analysis and RRF Calculation

5.1 Linearity Assessment For both quetiapine and the urea analyte:

  • Calculate the average peak area from the triplicate injections at each concentration level.

  • Create a scatter plot of Average Peak Area (y-axis) versus Concentration (x-axis).

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c), where 'm' is the slope, and the coefficient of determination (R²).

Acceptance Criterion: The linearity is considered acceptable if R² ≥ 0.999 . This provides confidence in the quality of the data.[15]

5.2 Sample Data & Calculation

Assume the following data was generated from the experiment:

Table 1: Linearity Data for Quetiapine and N,N'-Bis[2-(phenylthio)phenyl]urea

Concentration (µg/mL)Avg. Peak Area (Quetiapine)Avg. Peak Area (Urea Analyte)
10120,540145,110
25301,100362,950
50602,500725,500
75903,6001,088,100
1001,205,0001,450,500

Table 2: Linear Regression and RRF Calculation

CompoundSlope (Response Factor)
Quetiapine (API)12,0480.9999
N,N'-Bis[2-(phenylthio)phenyl]urea (Impurity)14,5020.9999

The R² values for both compounds meet the acceptance criterion, confirming the data is linear and suitable for RRF calculation.

Calculation:

RRF = Slope_Impurity / Slope_API

RRF = 14,502 / 12,048

RRF ≈ 1.20

Trustworthiness and Final Considerations

  • Method Specificity: The determined RRF is only valid for the specific method (column, mobile phase, wavelength, etc.) used to generate it. Any change to the method necessitates a re-verification or re-determination of the RRF.[11]

  • Robustness: While not performed here, a full validation would investigate the RRF's robustness by making small, deliberate changes to method parameters (e.g., pH, temperature) to ensure the RRF remains consistent.

  • Application: When quantifying this impurity in a sample, the following formula should be used:

Impurity (%) = (Area_Impurity / Area_API) * (1 / RRF) * (Conc_API / Conc_Sample) * 100

This guide provides a robust, scientifically sound, and regulatory-compliant framework for determining the RRF. By understanding the principles behind the procedure, researchers can confidently apply this essential tool to ensure the quality and safety of pharmaceutical products.

References

  • Pharmaguideline. (2025, February 18). Relative Response Factor (RRF) and its Calculation in HPLC Analysis. [Link]

  • Separation Science. (2024, October 15). Relative Response Factor: Accurate Quantification in Chromatography. [Link]

  • Veeprho. (2021, January 14). Determination of Response factors of Impurities in Drugs by HPLC. [Link]

  • Research J. Pharm. and Tech. (2023). Method Development and Validation of Quetiapine Fumerate by Using RP-HPLC. [Link]

  • U.S. Pharmacopeia. General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. [Link]

  • YouTube. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]

  • BA Sciences. USP <1225> Method Validation. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2014). STABILITY INDICATING RP-HPLC METHOD FOR THE ESTIMATION OF QUETIAPINEFUMARATE IN BULK AS WELL AS IN PHARMACEUTICAL DOSAGE FORM. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2016). Development and validation a RP-HPLC method: Application for the quantitative determination of quetiapine fumarate from marketed. [Link]

  • Asian Journal of Chemistry. (2013). HPLC and Spectrophotometric Determination and Formulation of Quetiapine Fumarate in the Pharmaceutical Dosage Forms. [Link]

  • ECA Academy. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Marmara Pharmaceutical Journal. (2017). Development and Validation of a New HPLC Method for the Determination of Quetiapine and Its Metabolites 7. [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). [Link]

  • ECA Academy. (2025, November 13). Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. [Link]

  • Federal Register. (2015, July 27). Analytical Procedures and Methods Validation for Drugs and Biologics; Guidance for Industry; Availability. [Link]

  • Investigations of a Dog. (2025, November 13). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. [Link]

  • Chromatography Today. What is a Response Factor?. [Link]

  • BioPharm International. (2025, November 28). Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. [Link]

  • Wikipedia. Response factor. [Link]

  • USP-NF. <1225> Validation of Compendial Procedures. [Link]

  • YouTube. (2022, March 30). How to establish a Relative Response Factor (RRF)?. [Link]

  • ResearchGate. (2020, October 22). What is RRT and RRF in HPLC? How RRF calculated in HPLC analysis?. [Link]

  • Eurofins. Compounds Relative Response Factor, a Reliable Quantification Within Extractable Testing. [Link]

  • Rasayan Journal of Chemistry. (2011). THE ROLE OF RELATIVE RESPONSE FACTOR IN RELATED SUBSTANCES METHOD DEVELOPMENT BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY (HPLC). [Link]

  • ACS Publications. (2025, June 11). The Critical Need for Implementing RRF in the Accurate Assessment of Impurities in Peptide Therapeutics. [Link]

  • National Center for Biotechnology Information. Synthesis, characterization, and crystal structures of N,N′-bis(2-dialkylaminophenyl)thioureas. [Link]

  • ACS Publications. (2014, March 18). Phenylthiocarbamate or N-Carbothiophenyl Group Chemistry in Peptide Synthesis and Bioconjugation. [Link]

  • International Journal of Creative Research Thoughts. (2023). REVIEW ON SYNTHESIS AND ANTIMICROBIAL ACTIVITY PHENYLTHIOUREA. [Link]

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